CB1151
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1R)-1-(3-ethyl-3-hydroxypentoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-6-28(31,7-2)15-16-32-20(4)24-12-13-25-21(9-8-14-27(24,25)5)10-11-22-17-23(29)18-26(30)19(22)3/h10-11,20,23-26,29-31H,3,6-9,12-18H2,1-2,4-5H3/b21-10+,22-11-/t20-,23-,24-,25+,26+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTTZPJXKAGWID-BSGGSXJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCOC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(CCO[C@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of CB-1158 in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy by fostering a complex network of immunosuppressive mechanisms. A key metabolic pathway exploited by tumors to evade immune destruction is the depletion of the amino acid L-arginine by the enzyme Arginase-1 (Arg1). CB-1158 (also known as INCB001158 or Numidargistat) is a first-in-class, potent, and orally bioavailable small-molecule inhibitor of arginase. By blocking Arg1 activity, CB-1158 restores L-arginine levels within the TME, thereby reversing myeloid cell-mediated immune suppression and reactivating anti-tumor T cell and Natural Killer (NK) cell responses. This guide details the core mechanism of action of CB-1158, supported by preclinical and clinical data, experimental protocols, and visual diagrams of the key pathways and workflows.
Introduction: Arginine Depletion as a Mechanism of Tumor Immune Evasion
The TME is a complex ecosystem comprising tumor cells, stromal cells, blood vessels, and a diverse array of immune cells. Many tumors are heavily infiltrated by immunosuppressive myeloid cells, including Myeloid-Derived Suppressor Cells (MDSCs) and M2-polarized Tumor-Associated Macrophages (TAMs).[1] A defining feature of these cells is the high expression and secretion of Arginase-1 (Arg1).[2]
Arg1 is an enzyme that hydrolyzes L-arginine into ornithine and urea.[3] L-arginine is a critical amino acid for the function of cytotoxic immune cells, particularly T cells and NK cells. Its depletion in the TME leads to:
-
Impaired T cell proliferation: L-arginine starvation causes T cells to arrest in the G0-G1 phase of the cell cycle.[4]
-
Reduced T Cell Receptor (TCR) Signaling: L-arginine deficiency leads to the downregulation of the TCR ζ-chain (CD3ζ), a critical component for TCR signal transduction.[3]
-
Decreased Cytokine Production: The ability of T cells to produce anti-tumor cytokines like interferon-gamma (IFNγ) is diminished.[5]
-
Suppressed NK Cell Function: NK cell proliferation and cytotoxic activity are also inhibited by the lack of L-arginine.[2]
By depleting this essential amino acid, tumor-infiltrating myeloid cells create an "immune-cold" microenvironment that is non-permissive to an effective anti-tumor immune response, thereby promoting tumor growth and resistance to immunotherapies like checkpoint inhibitors.[4]
CB-1158: A Potent and Specific Arginase Inhibitor
CB-1158 is an orally available small molecule designed to potently and selectively inhibit the arginase enzyme.[6] Its primary targets are the two isoforms of arginase: Arg1, which is cytosolic and highly expressed in immunosuppressive myeloid cells, and Arg2, a mitochondrial enzyme.[7] Preclinical studies have demonstrated its ability to effectively block the enzymatic activity of both recombinant and native human arginase.[7][8]
Core Mechanism of Action of CB-1158
The therapeutic strategy of CB-1158 is centered on reversing the immunosuppressive effects of arginine depletion within the TME. Its mechanism can be broken down into a clear sequence of events:
-
Inhibition of Arginase: CB-1158 directly binds to and inhibits Arg1 secreted by MDSCs and TAMs in the TME.[4]
-
Restoration of L-Arginine Levels: By blocking arginase activity, CB-1158 prevents the breakdown of L-arginine, leading to a significant increase in its concentration both systemically in the plasma and, crucially, within the local tumor microenvironment.[9][10]
-
Reactivation of Anti-Tumor Immunity: The restored L-arginine levels reverse the state of metabolic starvation for immune cells. This leads to the reactivation of T cells and NK cells, characterized by:
-
Pro-Inflammatory Shift in the TME: The overall effect is a shift in the TME from an immunosuppressive to a pro-inflammatory state. This is evidenced by increased levels of Th1-associated chemokines and cytokines, which further recruit and activate cytotoxic immune cells.[4][5]
-
Immune-Mediated Tumor Growth Inhibition: The anti-tumor efficacy of CB-1158 is dependent on a competent immune system. Studies in immunocompromised mice showed no effect on tumor growth, confirming that the drug's primary mechanism is not direct cytotoxicity to cancer cells but rather the potentiation of an anti-tumor immune response.[4] Both CD8+ T cells and NK cells have been shown to be required for the full anti-tumor effect of CB-1158.[7][10]
Data Presentation
Table 1: Biochemical Potency of CB-1158
| Target Enzyme | Source | IC50 (nM) |
| Arginase 1 (Arg1) | Recombinant Human | 86[6][7] |
| Arginase 2 (Arg2) | Recombinant Human | 296[6][7] |
| Arginase 1 (Native) | Human Granulocyte Lysate | 178[6] |
| Arginase 1 (Native) | Human Erythrocyte Lysate | 116[6] |
| Arginase 1 (Native) | Human Hepatocyte Lysate | 158[6] |
| Arginase (Native) | Cancer Patient Plasma | 122[6] |
| NOS (eNOS, nNOS, iNOS) | Recombinant Human | No inhibition at 50 µM[8] |
Table 2: Preclinical Pharmacodynamic and Efficacy Data
| Syngeneic Model | Treatment | Outcome | Reference |
| Lewis Lung Carcinoma (LLC) | CB-1158 (BID) | 3-4 fold increase in tumor arginine levels | [10] |
| LLC, B16F10 Melanoma | CB-1158 | Significant single-agent tumor growth inhibition | [5][10] |
| CT26, B16 | CB-1158 | Increased tumor-infiltrating activated CD8+ CD25+ T cells | [7] |
| LLC, B16 | CB-1158 + CD8 or NK depletion | Abrogated anti-tumor effect, confirming immune-mediated MOA | [10] |
Table 3: Clinical Pharmacodynamics of INCB001158 (Phase 1 Study)
| Dose (Monotherapy) | Outcome | Reference |
| 50 mg BID | 2.4-fold increase in plasma arginine levels | [9] |
| 100 mg BID | 4.0-fold increase in plasma arginine levels | [9] |
| 50-150 mg BID | Dose-dependent increase in plasma arginine | [11][12] |
Note: Despite clear pharmacodynamic activity, INCB001158 showed limited single-agent anti-tumor efficacy in the phase 1 clinical trial, and its addition to pembrolizumab (B1139204) did not appear to improve efficacy, suggesting the role of arginine depletion in human cancers is multifaceted.[11][13]
Mandatory Visualizations
Caption: Arginase-1 secreted by myeloid cells depletes L-arginine, inhibiting T cell signaling and proliferation.
Caption: CB-1158 inhibits Arginase-1, restoring L-arginine to reactivate T cell anti-tumor functions.
References
- 1. Arg1 expression defines immunosuppressive subsets of tumor-associated macrophages [thno.org]
- 2. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginase: an emerging key player in the mammalian immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. bmjoncology.bmj.com [bmjoncology.bmj.com]
The Role of Arginase Inhibition in Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) is characterized by a complex interplay of factors that promote tumor growth and immune evasion. One key mechanism of immune suppression is the depletion of L-arginine, an amino acid critical for T-cell function, by the enzyme arginase.[1][2] Elevated arginase activity, primarily from myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), leads to impaired T-cell proliferation and effector functions, thereby allowing cancer cells to escape immune surveillance.[3][4][5] Pharmacological inhibition of arginase has emerged as a promising therapeutic strategy to reverse this immune suppression and enhance the efficacy of cancer immunotherapies. This guide provides an in-depth overview of the role of arginase in cancer immunology, the mechanism of action of arginase inhibitors, and a summary of key preclinical and clinical findings.
The Arginase Pathway and Its Role in Immune Suppression
Arginase exists in two isoforms, Arginase 1 (ARG1) and Arginase 2 (ARG2), which catalyze the hydrolysis of L-arginine to ornithine and urea (B33335).[3][6] While both isoforms contribute to L-arginine depletion, ARG1, a cytosolic enzyme, is the predominant isoform expressed by immunosuppressive myeloid cells within the TME.[3][4][7] ARG2, a mitochondrial enzyme, is also implicated in immune regulation and is expressed in various cell types, including regulatory T cells (Tregs).[3][7][8]
The depletion of L-arginine in the TME has profound effects on T-cell function. L-arginine is essential for T-cell receptor (TCR) signaling, proliferation, and the production of effector molecules such as interferon-gamma (IFN-γ).[1][9] Its scarcity leads to a state of T-cell anergy and exhaustion, characterized by reduced expression of the TCR ζ-chain (CD3ζ), a critical component for signal transduction.[2][7][10]
Furthermore, the products of arginine metabolism by arginase also contribute to an immunosuppressive TME. Ornithine, a product of the reaction, is a precursor for the synthesis of polyamines, which can promote tumor cell proliferation.[1][3]
Signaling Pathway of Arginase-Mediated Immune Suppression
Caption: Arginase-mediated L-arginine depletion by myeloid cells in the TME leads to T-cell dysfunction and immune suppression.
Arginase Inhibitors: Mechanism of Action and Therapeutic Potential
Arginase inhibitors are small molecules designed to block the enzymatic activity of arginase, thereby increasing the bioavailability of L-arginine in the TME.[1] This restoration of L-arginine levels is expected to rescue T-cell function, leading to enhanced anti-tumor immunity.[11][12] Several classes of arginase inhibitors have been developed, including boronic acid derivatives, which have shown high affinity for the manganese ions in the arginase active site.[1][13]
By inhibiting arginase, these compounds can:
-
Restore T-cell proliferation and cytokine production: Increased L-arginine availability allows for normal TCR signaling and effector functions.[10][11][12]
-
Enhance the efficacy of other immunotherapies: Arginase inhibitors can synergize with checkpoint inhibitors (e.g., anti-PD-1/PD-L1) by overcoming a key resistance mechanism.[10][11][14]
-
Shift the TME towards a pro-inflammatory state: By promoting the activity of cytotoxic T lymphocytes and potentially M1-like macrophages, arginase inhibition can create a less hospitable environment for tumor growth.[11][15]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies evaluating arginase inhibitors in cancer immunotherapy.
Table 1: In Vitro Efficacy of Arginase Inhibitors
| Compound | Target(s) | Assay | IC50 | Reference |
| CB-1158 | ARG1 | Recombinant Human ARG1 | 7 nM | [11] |
| OATD-02 | ARG1, ARG2 | Recombinant Human ARG1 | 19 nM | [8] |
| Recombinant Human ARG2 | 48 nM | [8] | ||
| L-Norvaline | Arginase (noncompetitive) | Not specified | Not specified | [16] |
Table 2: In Vivo Efficacy of Arginase Inhibitors in Syngeneic Mouse Models
| Compound | Tumor Model | Dosage | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| CB-1158 | CT26 (Colon) | 100 mg/kg, BID | ~50% | Single-agent activity | [17] |
| 4T1 (Breast) | 100 mg/kg, BID | ~40% | Single-agent activity | [17] | |
| LL2 (Lung) | 100 mg/kg, BID | ~30% | Single-agent activity | [17] | |
| OAT-1746 | Lewis Lung Carcinoma | Not specified | Modest as monotherapy | Potentiated anti-PD-1 effects | [10] |
| AZD0011 | Lewis Lung (LL) | 30 mg/kg, BID | 0.3% (monotherapy), 60% (with radiation) | Synergizes with radiation therapy | [18] |
Table 3: Clinical Trial Data for Arginase Inhibitors
| Compound (Clinical Name) | Phase | Cancer Type(s) | Combination Therapy | Key Efficacy Results | Reference |
| INCB001158 (Numidargistat) | Phase I | Advanced/Metastatic Solid Tumors | Monotherapy | PR + SD: 27% (MSS Colorectal Cancer) | [19] |
| Pembrolizumab (B1139204) | PR: 37%, ORR: 7% (MSS Colorectal Cancer) | [19] | |||
| Phase I/II | Advanced Biliary Tract Cancers | Gemcitabine/Cisplatin | ORR: 33.3%, DCR: 67%, Median PFS: 8.5 months | [20] | |
| Phase I | Advanced/Metastatic Solid Tumors | Pembrolizumab | HNSCC (anti-PD-1/L1 naive) ORR: 19.2% | [21] |
PR: Partial Response; SD: Stable Disease; ORR: Overall Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; MSS: Microsatellite Stable; HNSCC: Head and Neck Squamous Cell Carcinoma.
Key Experimental Protocols
Measurement of Arginase Activity
A common method for determining arginase activity is a colorimetric assay that measures the production of urea, a product of the arginase-catalyzed reaction.
Experimental Workflow for Arginase Activity Assay
Caption: A generalized workflow for the colorimetric measurement of arginase activity.
Detailed Methodology:
-
Sample Preparation: Prepare cell lysates or collect plasma samples. For cell lysates, homogenize cells in a lysis buffer and centrifuge to remove insoluble material.[22][23]
-
Arginase Activation: Add Tris-HCl buffer containing MnCl₂ to the sample and heat at 55-60°C for 10 minutes to activate the enzyme.[22]
-
Substrate Addition and Incubation: Add a solution of L-arginine and incubate at 37°C for a defined period (e.g., 20 minutes to 2 hours).[22][23]
-
Reaction Termination and Color Development: Stop the reaction and add colorimetric reagents. For urea detection, a mixture of acids and diacetyl monoxime is often used, followed by heating to develop a colored product.[22]
-
Absorbance Measurement: Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (e.g., 540 nm for the diacetyl monoxime method).[23]
-
Calculation: Determine the concentration of urea produced by comparing the absorbance to a standard curve generated with known concentrations of urea. Arginase activity is then calculated and expressed in units per liter (U/L), where one unit is the amount of enzyme that converts 1.0 µmole of L-arginine to ornithine and urea per minute at a specific pH and temperature.[23]
In Vivo Murine Tumor Models
Syngeneic mouse models are crucial for evaluating the anti-tumor efficacy and immunomodulatory effects of arginase inhibitors.
Experimental Workflow for In Vivo Efficacy Studies
Caption: A typical workflow for assessing the efficacy of an arginase inhibitor in a syngeneic mouse tumor model.
Detailed Methodology:
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., CT26, B16F10, Lewis Lung) are injected subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).[8][16]
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into different treatment groups (e.g., vehicle control, arginase inhibitor alone, combination therapy).[11]
-
Treatment Administration: The arginase inhibitor is administered, typically orally, at a specified dose and schedule (e.g., 100 mg/kg, twice daily).[17]
-
Monitoring: Tumor volume is measured regularly using calipers, and animal body weight and overall health are monitored.
-
Endpoint and Analysis: When tumors in the control group reach a predetermined size, the experiment is terminated. Tumors, spleens, and lymph nodes are harvested for downstream analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, NK cells) and immunohistochemistry (IHC) to visualize the TME.[11][18][24]
Conclusion and Future Directions
Arginase inhibition represents a compelling strategy in cancer immunotherapy by targeting a key mechanism of immune evasion within the tumor microenvironment. Preclinical studies have consistently demonstrated the potential of arginase inhibitors to restore anti-tumor T-cell responses and synergize with other immunotherapies.[10][11] Early clinical data are encouraging, suggesting that these agents are generally well-tolerated and can provide clinical benefit in some cancer types, particularly in combination with checkpoint inhibitors.[19][20]
Future research should focus on:
-
Identifying predictive biomarkers: Determining which patients are most likely to respond to arginase inhibition will be crucial for clinical success.
-
Optimizing combination therapies: Further investigation into the most effective combination strategies, including with chemotherapy, radiation, and other immunotherapies, is warranted.[18][20]
-
Understanding resistance mechanisms: Investigating potential mechanisms of resistance to arginase inhibitors will be important for developing next-generation therapies.
The continued development and clinical evaluation of arginase inhibitors hold significant promise for improving outcomes for patients with cancer.
References
- 1. jetir.org [jetir.org]
- 2. Arginine regulation by myeloid derived suppressor cells and tolerance in cancer: mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloid Cell-Derived Arginase in Cancer Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - Mitochondrial arginase-2 is a cell‑autonomous regulator of CD8+ T cell function and antitumor efficacy [insight.jci.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What are ARG1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Frontiers | Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes [frontiersin.org]
- 13. Boronic acid-based arginase inhibitors in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A novel combination therapy of arginine deiminase and an arginase inhibitor targeting arginine metabolism in the tumor and immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. molecure.com [molecure.com]
- 20. ascopubs.org [ascopubs.org]
- 21. First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Arginase 1 is a key driver of immune suppression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
CB-1158: A First-in-Class Small Molecule Arginase Inhibitor for Immuno-Oncology
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of CB-1158 (also known as INCB001158 or Numidargistat), a first-in-class, potent, and orally bioavailable small molecule inhibitor of the enzyme arginase. Arginase is a critical mediator of immune suppression within the tumor microenvironment (TME). By inhibiting arginase, CB-1158 aims to reverse this immunosuppression and enhance anti-tumor immune responses, positioning it as a promising agent in cancer immunotherapy, both as a monotherapy and in combination with other treatments.
Introduction: The Role of Arginase in Tumor Immune Evasion
Arginase, a manganese metalloenzyme, catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1] There are two isoforms of arginase in mammals: Arginase 1 (ARG1), a cytosolic enzyme primarily found in the liver, and Arginase 2 (ARG2), a mitochondrial enzyme expressed in various tissues, including the kidney.[1] In the context of cancer, arginase plays a pivotal role in creating an immunosuppressive TME.[2]
Myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and neutrophils are abundant in many tumors and express high levels of arginase, particularly ARG1.[2][3] This leads to the depletion of L-arginine in the local tumor microenvironment.[4] L-arginine is an essential amino acid for the proliferation and activation of T cells and Natural Killer (NK) cells.[5][6] Its depletion impairs T-cell receptor (TCR) signaling, arrests T-cell growth, and ultimately dampens the anti-tumor immune response, allowing cancer cells to evade immune surveillance.[6][7][8]
CB-1158: Mechanism of Action
CB-1158 is a potent inhibitor of both human arginase 1 (ARG1) and arginase 2 (ARG2).[9] By blocking the enzymatic activity of arginase, CB-1158 restores the concentration of L-arginine in the tumor microenvironment.[6] This restoration of L-arginine levels reverses the myeloid cell-mediated suppression of T cells and NK cells, allowing these immune effector cells to proliferate, become activated, and mount an effective anti-tumor response.[5][10] The anti-tumor activity of CB-1158 is therefore not due to direct cytotoxicity to cancer cells but is mediated by the reactivation of the host's immune system.[6][11]
Caption: Mechanism of action of CB-1158 in the tumor microenvironment.
Quantitative Data Summary
The following tables summarize the key quantitative data for CB-1158 from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of CB-1158
| Target | IC50 (nM) | Source |
| Recombinant Human Arginase 1 | 86 | [9][11] |
| Recombinant Human Arginase 2 | 296 | [9][11] |
| Native Arginase 1 (Human Granulocyte Lysate) | 178 | [9] |
| Native Arginase 1 (Human Erythrocyte Lysate) | 116 | [9] |
| Native Arginase 1 (Human Hepatocyte Lysate) | 158 | [9] |
| Native Arginase 1 (Cancer Patient Plasma) | 122 | [9] |
Table 2: Preclinical In Vivo Efficacy of CB-1158
| Tumor Model | Treatment | Outcome | Source |
| Lewis Lung Carcinoma (LLC) | CB-1158 (100 mg/kg, p.o., BID) | Single-agent anti-tumor efficacy | [6][10] |
| Madison-109 (Mad-109) Lung Carcinoma | CB-1158 (100 mg/kg, p.o., BID) | Single-agent anti-tumor efficacy | [6][10] |
| B16F10 Melanoma | CB-1158 (100 mg/kg, p.o., BID) | Single-agent anti-tumor efficacy | [10][12] |
| CT26 Colon Carcinoma | CB-1158 + Gemcitabine | Significant increase in tumor growth inhibition | [3] |
| LLC | CB-1158 + Gemcitabine | Significant increase in tumor growth inhibition | [3] |
| 4T1 Breast Cancer | CB-1158 + Gemcitabine | Significant increase in tumor growth inhibition | [3] |
| B16F10 Melanoma | CB-1158 + anti-PD-L1 | Improved anti-tumor activity | [10] |
| 4T1 Breast Cancer | CB-1158 + anti-PD-1 + anti-CTLA-4 | Reduced tumor growth and lung metastases | [6] |
Table 3: Clinical Pharmacokinetics and Pharmacodynamics of CB-1158 (Phase 1)
| Dose (BID) | Steady-State Trough Plasma Level (µM) | Fold Increase in Plasma Arginine | Source |
| 50 mg | 1.6 | 2.4 | [13] |
| 100 mg | 4.5 | 4.0 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on CB-1158.
Arginase Activity Assay
A colorimetric microplate assay is commonly used to determine arginase activity.[14] This method is based on the quantification of urea produced from the hydrolysis of L-arginine.
Materials:
-
L-arginine solution (0.5 M, pH 9.7)
-
Maleate buffer (0.5 M, pH 7.5)
-
MnCl2 solution (10 mM)
-
Urea standards
-
Reagents for urea determination (e.g., α-isonitrosopropiophenone, diacetyl monoxime)
-
96-well microplate
-
Plate reader
Protocol:
-
Enzyme Activation: Lysates from cells or tissues are pre-incubated with MnCl2 solution to activate arginase.
-
Reaction Initiation: The reaction is initiated by adding L-arginine solution to the activated enzyme preparation.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding a strong acid (e.g., a mixture of H2SO4, H3PO4, and water).
-
Urea Quantification: A colorimetric reagent for urea is added, and the mixture is heated to allow for color development.
-
Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 540 nm).
-
Calculation: The amount of urea produced is calculated by comparing the absorbance of the samples to a standard curve generated with known concentrations of urea.
In Vitro T-cell Proliferation Assay
This assay assesses the ability of CB-1158 to reverse myeloid cell-mediated suppression of T-cell proliferation.[5][10]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T cells and myeloid cells
-
T-cell proliferation stimuli (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin)
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
CB-1158
-
Culture medium and supplements
-
Flow cytometer or liquid scintillation counter
Protocol:
-
Cell Isolation: Isolate T cells and myeloid cells (e.g., granulocytes or MDSCs) from human peripheral blood or other sources.
-
Co-culture Setup: Co-culture the T cells and myeloid cells at an appropriate ratio in a 96-well plate.
-
Treatment: Treat the co-cultures with a dose range of CB-1158 or vehicle control.
-
Stimulation: Stimulate T-cell proliferation using anti-CD3/CD28 antibodies or another mitogen.
-
Incubation: Incubate the cells for 3-5 days.
-
Proliferation Measurement:
-
CFSE: If using a proliferation dye, stain T cells with CFSE prior to co-culture. After incubation, analyze the dilution of the dye in the T-cell population by flow cytometry.
-
[3H]-thymidine: Add [3H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the incorporation of [3H]-thymidine using a liquid scintillation counter.
-
-
Data Analysis: Quantify the level of T-cell proliferation in the different treatment groups to determine the effect of CB-1158 on reversing myeloid cell-mediated suppression.
In Vivo Murine Syngeneic Tumor Models
These models are used to evaluate the anti-tumor efficacy of CB-1158 as a single agent and in combination with other therapies.[5][9]
Materials:
-
Syngeneic mouse strains (e.g., C57BL/6, BALB/c)
-
Murine tumor cell lines (e.g., LLC, B16F10, CT26, 4T1)
-
CB-1158 formulation for oral gavage
-
Vehicle control (e.g., water)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a defined number of tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer CB-1158 (e.g., 100 mg/kg) or vehicle control by oral gavage, typically twice daily.[9] For combination studies, administer the other therapeutic agent(s) according to the established protocol.
-
Monitoring: Measure tumor volume using calipers 2-3 times per week. Monitor the body weight of the mice as a measure of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Tumor Analysis (Optional): At the end of the study, tumors can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry), cytokine levels, and gene expression.[5]
Caption: Experimental workflow for the preclinical evaluation of CB-1158.
Signaling Pathways and Logical Relationships
The inhibition of arginase by CB-1158 initiates a cascade of events that ultimately leads to an anti-tumor immune response.
Caption: Logical relationship of CB-1158's arginase inhibition to anti-tumor response.
Conclusion and Future Directions
CB-1158 represents a novel immuno-oncology agent that targets the immunosuppressive tumor microenvironment by inhibiting arginase.[10] Preclinical data have demonstrated its ability to reverse myeloid cell-mediated immune suppression, leading to anti-tumor efficacy both as a single agent and in combination with other immunotherapies and chemotherapies.[3][5] Early clinical studies have shown that CB-1158 is well-tolerated and achieves on-target inhibition, resulting in increased plasma arginine levels.[13]
Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to respond to CB-1158 therapy. Further clinical trials are ongoing to evaluate the efficacy of CB-1158 in various cancer types and in combination with checkpoint inhibitors and other anti-cancer agents.[15][16] The development of arginase inhibitors like CB-1158 holds significant promise for expanding the arsenal (B13267) of effective cancer immunotherapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jetir.org [jetir.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Frontiers | Myeloid Cell-Derived Arginase in Cancer Immune Response [frontiersin.org]
- 5. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bcan.org [bcan.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Investigating the Enzymatic Activity of CB-1158 on ARG1 and ARG2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CB-1158, a potent and orally bioavailable small-molecule inhibitor of arginase, has emerged as a significant therapeutic candidate, particularly in the realm of immuno-oncology. Arginase, existing in two isoforms, ARG1 and ARG2, plays a critical role in myeloid cell-mediated immune suppression by depleting L-arginine, an amino acid essential for T-cell proliferation and function. This technical guide provides a comprehensive overview of the enzymatic activity of CB-1158 on both ARG1 and ARG2, presenting key quantitative data, detailed experimental protocols for assessing arginase activity, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and investigation of arginase inhibitors.
Introduction to Arginase and CB-1158
Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1] The two isoforms, ARG1 and ARG2, share approximately 60% homology and perform the same catalytic function but differ in their tissue distribution and subcellular localization.[1][2] ARG1 is a cytosolic enzyme predominantly found in the liver as part of the urea cycle, but it is also expressed by myeloid-derived suppressor cells (MDSCs) and other immunosuppressive myeloid cells within the tumor microenvironment.[2][3] ARG2 is a mitochondrial enzyme found in various tissues, including the kidneys and prostate.[3]
In the context of cancer, the expression of ARG1 by myeloid cells leads to the depletion of L-arginine in the tumor microenvironment, which in turn suppresses the proliferation and effector functions of T cells and Natural Killer (NK) cells.[2] This immune evasion mechanism makes arginase an attractive target for cancer immunotherapy.
CB-1158 (also known as INCB001158) is a first-in-class, orally administered small-molecule inhibitor of arginase.[2][4] By blocking arginase activity, CB-1158 aims to restore L-arginine levels in the tumor microenvironment, thereby enhancing anti-tumor immune responses.[2][5] Clinical trials are ongoing to evaluate the safety and efficacy of CB-1158 as a monotherapy and in combination with other cancer therapies.[6][7]
Quantitative Analysis of CB-1158 Enzymatic Activity
Biochemical assays have been employed to determine the inhibitory potency of CB-1158 against both human arginase isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| Enzyme Target | Inhibitor | IC50 (nM) |
| Recombinant Human ARG1 | CB-1158 | 86[2] |
| Recombinant Human ARG2 | CB-1158 | 296[2] |
Table 1: Inhibitory Potency of CB-1158 against Human Arginase Isoforms. This table clearly demonstrates that CB-1158 is a potent inhibitor of both ARG1 and ARG2, with a preferential activity towards ARG1.
Experimental Protocols
Recombinant Arginase Activity Assay (Colorimetric)
This protocol outlines a standard method for determining the enzymatic activity of recombinant ARG1 and ARG2 and assessing the inhibitory potential of compounds like CB-1158. The assay measures the amount of urea produced from the hydrolysis of L-arginine.
Materials:
-
Recombinant human ARG1 and ARG2
-
CB-1158
-
L-arginine solution (0.5 M, pH 9.7)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MnCl2 solution (10 mM)
-
Acid mixture (H2SO4:H3PO4:H2O at 1:3:7 ratio)
-
α-isonitrosopropiophenone (ISPF) solution (9% in ethanol)
-
Urea standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: In a 96-well plate, add 25 µL of Tris-HCl buffer containing the desired concentration of recombinant arginase. Add 25 µL of 10 mM MnCl2 solution to activate the enzyme. Incubate at 56°C for 10 minutes.
-
Inhibitor Addition: Add serial dilutions of CB-1158 or vehicle control to the wells and incubate for a pre-determined period (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of 0.5 M L-arginine (pH 9.7) to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding 400 µL of the acid mixture to each well.
-
Color Development: Add 25 µL of the ISPF solution to each well and incubate at 100°C for 45 minutes.
-
Measurement: After cooling to room temperature, measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a urea standard curve to determine the concentration of urea produced in each well. Calculate the percentage of inhibition for each concentration of CB-1158 and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Arginase and Nitric Oxide Synthase (NOS) Competition for L-arginine
The following diagram illustrates the critical metabolic branch point where L-arginine serves as a substrate for both arginase and nitric oxide synthase (NOS). CB-1158's inhibition of arginase shifts the balance towards nitric oxide (NO) production, which has important implications for immune cell function and vasodilation.
References
- 1. Arginase: shedding light on the mechanisms and opportunities in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. biorxiv.org [biorxiv.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Preclinical Efficacy of CB-1158: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-1158 is a first-in-class, potent, and orally bioavailable small-molecule inhibitor of arginase (ARG), an enzyme that plays a critical role in tumor immune evasion. Arginase, particularly arginase 1 (ARG1), is highly expressed by myeloid-derived suppressor cells (MDSCs) and other immunosuppressive myeloid cells within the tumor microenvironment. By depleting the essential amino acid L-arginine, arginase impairs the proliferation and effector function of T cells and Natural Killer (NK) cells, thereby dampening the anti-tumor immune response. CB-1158 is designed to reverse this immunosuppressive mechanism by inhibiting arginase activity, restoring L-arginine levels, and subsequently enhancing anti-tumor immunity. This document provides a comprehensive overview of the preclinical data supporting the efficacy of CB-1158.
Mechanism of Action
CB-1158 targets and inhibits arginase, leading to an increase in L-arginine levels within the tumor microenvironment. L-arginine is essential for T cell activation, proliferation, and the development of effector functions. By restoring L-arginine availability, CB-1158 promotes the activity of cytotoxic T lymphocytes (CTLs) and NK cells, key players in the immune-mediated destruction of cancer cells. Preclinical studies have demonstrated that the anti-tumor efficacy of CB-1158 is dependent on a functional immune system, as its effects are abrogated in immunocompromised mice.[1][2] The mechanism involves an increase in the infiltration of CD3+ and CD8+ T cells into the tumor.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on CB-1158.
Table 1: In Vitro Inhibitory Activity of CB-1158
| Target | Source | IC50 (nM) |
| Arginase 1 (ARG1) | Recombinant Human | 86[3][4] |
| Arginase 2 (ARG2) | Recombinant Human | 296[3][4] |
| Arginase 1 (ARG1) | Human Granulocyte Lysate | 178[4] |
| Arginase 1 (ARG1) | Human Erythrocyte Lysate | 116[4] |
| Arginase 1 (ARG1) | Primary Human Hepatocyte Lysate | 158[4] |
| Arginase 1 (ARG1) | Cancer Patient Plasma | 122[4] |
Table 2: In Vivo Pharmacodynamic Effects of CB-1158 in Mice
| Model | Treatment | Fold Increase in Tumor Arginine | Fold Increase in Plasma Arginine |
| Lewis Lung Carcinoma (LLC) | CB-1158 | 3-4[1] | Significantly Increased[1] |
| Phase 1 Human Study (for reference) | 50 mg CB-1158 | Not Applicable | 2.4[5][6] |
| Phase 1 Human Study (for reference) | 100 mg CB-1158 | Not Applicable | 4[5][6] |
Table 3: In Vivo Anti-Tumor Efficacy of CB-1158 in Syngeneic Mouse Models
| Tumor Model | Treatment | Outcome |
| Lewis Lung Carcinoma (LLC) | CB-1158 Monotherapy | Significant tumor growth inhibition[1][3] |
| CT26 (Colon Carcinoma) | CB-1158 Monotherapy | Significant tumor growth inhibition[3] |
| B16 (Melanoma) | CB-1158 Monotherapy | Significant tumor growth inhibition[3] |
| 4T1 (Breast Cancer) | CB-1158 Monotherapy | Significant tumor growth inhibition[3] |
| LLC | CB-1158 + Checkpoint Inhibitors | Reduced tumor growth, increased tumor-infiltrating CD8+ T-cells[2] |
| 4T1 | CB-1158 + anti-PD-1 + anti-CTLA-4 | Reduced tumor growth and lung metastases[2] |
| CT26 | CB-1158 + PD-L1 Blockade or Gemcitabine | Inhibited tumor growth[4] |
Experimental Protocols
In Vitro Arginase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CB-1158 against recombinant and native arginase.
Methodology:
-
Recombinant human arginase or lysates from human granulocytes, erythrocytes, or hepatocytes were used as the enzyme source.
-
The enzyme was incubated with varying concentrations of CB-1158.
-
The substrate, L-arginine, was added to initiate the enzymatic reaction.
-
The reaction was allowed to proceed for a defined period at 37°C.
-
The reaction was stopped, and the amount of urea (B33335) produced was quantified using a colorimetric assay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
T-Cell Proliferation Assay (MDSC Co-culture)
Objective: To assess the ability of CB-1158 to reverse myeloid cell-mediated suppression of T-cell proliferation.
Methodology:
-
Peripheral Blood Mononuclear Cells (PBMCs) containing MDSCs and T-cells were isolated from cancer patients.[1]
-
Alternatively, isolated granulocytes or MDSCs were co-cultured with isolated T-cells.[7]
-
The co-cultures were stimulated with T-cell activators (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin).
-
Varying concentrations of CB-1158 were added to the co-cultures.
-
T-cell proliferation was measured after a 3-5 day incubation period using methods such as [3H]-thymidine incorporation or CFSE dilution assays.
-
The dose-dependent increase in T-cell proliferation in the presence of CB-1158 was quantified.[1]
In Vivo Syngeneic Mouse Tumor Models
Objective: To evaluate the single-agent and combination anti-tumor efficacy of CB-1158 in immunocompetent mice.
Methodology:
-
Syngeneic tumor cells (e.g., LLC, CT26, B16, 4T1) were implanted subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Once tumors reached a palpable size, mice were randomized into treatment groups.
-
CB-1158 was administered orally, typically twice daily.[1]
-
For combination studies, checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1, anti-CTLA-4) or chemotherapy agents were administered according to established protocols.
-
Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, tumors were excised for pharmacodynamic and immunological analysis, including measurement of L-arginine levels and characterization of immune cell infiltrates by flow cytometry or immunohistochemistry.[1][2]
Visualizations
Caption: Mechanism of action of CB-1158 in the tumor microenvironment.
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion
The preclinical data for CB-1158 strongly support its mechanism of action as a potent arginase inhibitor that can reverse myeloid cell-mediated immune suppression. Through the restoration of L-arginine levels in the tumor microenvironment, CB-1158 enhances T-cell and NK-cell function, leading to significant anti-tumor efficacy in various syngeneic mouse models.[1][3][7] Notably, CB-1158 has demonstrated both single-agent activity and synergy with immune checkpoint inhibitors and chemotherapy.[3][4][8] These compelling preclinical findings have provided a strong rationale for the clinical development of CB-1158 as a novel immuno-oncology agent.[3][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
The Arginase Inhibitor CB-1158: A Technical Guide to Overcoming Myeloid-Mediated L-arginine Depletion and Immune Suppression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the complex tumor microenvironment (TME), immune evasion remains a significant hurdle for effective cancer immunotherapy. Myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), are key orchestrators of this suppression. A primary mechanism they employ is the depletion of L-arginine, an amino acid essential for T cell and Natural Killer (NK) cell proliferation and function, through the upregulation of the enzyme arginase 1 (Arg1). CB-1158 (Numidargistat) is a potent, selective, and orally bioavailable small-molecule inhibitor of arginase designed to counteract this immunosuppressive strategy. This technical guide provides an in-depth overview of CB-1158, its mechanism of action, preclinical and clinical data supporting its role in reversing L-arginine depletion by myeloid cells, and detailed experimental protocols for its evaluation.
Introduction: The Role of L-arginine and Myeloid Cells in the Tumor Microenvironment
Myeloid cells are a major component of the leukocyte infiltrate in many tumors and actively contribute to an immunosuppressive TME.[1] A key feature of these immunosuppressive myeloid cells is the high expression of Arg1, which catalyzes the hydrolysis of L-arginine into urea (B33335) and L-ornithine.[1] This enzymatic activity leads to the depletion of extracellular L-arginine, creating a nutrient-poor environment for immune effector cells like T cells and NK cells, which are auxotrophic for this amino acid.[1][2] The resulting L-arginine scarcity impairs T cell receptor (TCR) signaling, arrests T cell proliferation, and dampens anti-tumor immune responses.[1][3] Consequently, elevated Arg1 activity in the TME is associated with poor prognosis and resistance to immunotherapy in various cancers. Plasma samples from cancer patients have shown elevated Arg1 levels and reduced L-arginine concentrations compared to healthy individuals.[4]
CB-1158: A Potent and Selective Arginase Inhibitor
CB-1158 is a first-in-class, orally administered small molecule designed to potently and selectively inhibit arginase. By blocking arginase activity, CB-1158 aims to restore L-arginine levels within the TME, thereby unleashing the anti-tumor activity of T cells and NK cells.
Biochemical and Cellular Potency
CB-1158 demonstrates potent inhibition of recombinant human arginase 1 (Arg1) and arginase 2 (Arg2), as well as native arginase in various human cell lysates and patient plasma.[2][4][5] Notably, CB-1158 shows high selectivity for arginase over nitric oxide synthases (NOS), another class of enzymes that metabolize L-arginine.[2][6]
Data Presentation: Quantitative Data on CB-1158 Potency and Pharmacokinetics
Table 1: In Vitro Inhibitory Activity of CB-1158
| Target | Source | IC50 (nM) |
| Recombinant Human Arginase 1 | - | 86[4][5] |
| Recombinant Human Arginase 2 | - | 296[4][5] |
| Native Arginase 1 | Human Granulocyte Lysate | 178[2][5] |
| Native Arginase 1 | Human Erythrocyte Lysate | 116[2][5] |
| Native Arginase 1 | Human Hepatocyte Lysate | 158[2][5] |
| Native Arginase 1 | Cancer Patient Plasma | 122[2][5] |
| Arginase | Human HepG2 Cells | 32,000[2][5] |
| Arginase | Human K562 Cells | 139,000[2][5] |
| Arginase | Primary Human Hepatocytes | 210,000[5] |
| Neuronal NOS (nNOS) | - | >50,000[6] |
| Endothelial NOS (eNOS) | - | >50,000[6] |
| Inducible NOS (iNOS) | - | >50,000[6] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of CB-1158
| Species | Study Type | Dose | Tmax | Half-life | Plasma L-arginine Increase | Tumor L-arginine Increase |
| Human | Phase 1 Clinical Trial | 50 mg BID | 4 h | 6 h | 2.4-fold[7][8] | Not Reported |
| Human | Phase 1 Clinical Trial | 100 mg BID | 4 h | 6 h | 4-fold[7][8] | Not Reported |
| Mouse | Preclinical (LLC model) | Single & 5 BID doses | Dose-dependent exposure | Not Reported | Dose-dependent[4] | 3-4 fold[9] |
Mechanism of Action: Reversing L-arginine Depletion and Restoring T-cell Function
The primary mechanism of action of CB-1158 is the competitive inhibition of arginase within the tumor microenvironment. This leads to a localized increase in L-arginine concentrations, thereby overcoming the metabolic checkpoint imposed by myeloid cells.
Signaling Pathway and CB-1158 Intervention
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Arginase Inhibitor CB-1158: A Technical Guide to its Impact on T-Cell Proliferation and Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CB-1158 is a potent and selective small-molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2). In the tumor microenvironment (TME), elevated arginase activity by myeloid-derived suppressor cells (MDSCs), macrophages, and neutrophils leads to the depletion of L-arginine. This essential amino acid is critical for T-cell receptor (TCR) signaling, proliferation, and effector function. By inhibiting arginase, CB-1158 restores local L-arginine concentrations, thereby reversing myeloid-cell-mediated immunosuppression and promoting an anti-tumor immune response. This technical guide provides an in-depth overview of the mechanism of action of CB-1158, its quantitative effects on T-cell function, and detailed experimental protocols for its evaluation.
Mechanism of Action: Reversing Arginine Depletion to Restore T-Cell Function
The primary mechanism by which CB-1158 enhances T-cell activity is through the inhibition of arginase, an enzyme that hydrolyzes L-arginine to ornithine and urea.[1] Within the TME, various myeloid cell populations express and release high levels of arginase, leading to a localized depletion of L-arginine.[2][3] This scarcity of L-arginine impairs T-cell function through several mechanisms:
-
Downregulation of TCR CD3ζ chain: L-arginine is necessary for the proper expression of the CD3ζ chain, a critical component of the T-cell receptor complex. Its absence leads to impaired signal transduction upon antigen recognition.
-
Arrest of the cell cycle: T-cells require L-arginine to progress through the cell cycle and proliferate upon activation.[2][3] Arginine depletion causes T-cells to arrest in the G0-G1 phase.[2]
-
Reduced cytokine production: The production of key effector cytokines, such as interferon-gamma (IFN-γ) and granzyme B, by T-cells is diminished in an arginine-deficient environment.[4]
CB-1158 directly counteracts this immunosuppressive strategy by inhibiting arginase activity, thereby increasing the bioavailability of L-arginine for T-cells. This restoration of L-arginine levels allows for the normalization of TCR signaling, promotes T-cell proliferation, and enhances their cytotoxic functions.[2][3][5]
Below is a diagram illustrating the signaling pathway affected by CB-1158.
Quantitative Data on CB-1158's Efficacy
The potency of CB-1158 has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of CB-1158 and its effect on T-cell proliferation.
Table 1: Inhibitory Potency of CB-1158 against Arginase
| Target | Species | IC50 (nM) | Reference |
| Recombinant Arginase 1 | Human | 98 | [2][3][5] |
| Recombinant Arginase 2 | Human | 249 | [5] |
| Endogenous Arginase (from human neutrophils) | Human | 160 | [5] |
| T-cell proliferation inhibition reversal (granulocyte co-culture) | Human | 204 | [6] |
Table 2: Effect of CB-1158 on T-Cell Proliferation in Myeloid Cell Co-culture
| Myeloid Cell Type | Effect of CB-1158 | Proliferation Restoration | Reference |
| Cancer Patient-derived G-MDSCs | Restored T-cell proliferation | 99% of control levels | [7] |
| Cancer Patient-derived Granulocytes | Restored T-cell proliferation | 79% of control levels | [7] |
Experimental Protocols
This section details the methodologies used to evaluate the impact of CB-1158 on T-cell proliferation and activation.
In Vitro T-Cell Proliferation Assay in a Myeloid Cell Co-culture System
This assay is designed to mimic the immunosuppressive TME and assess the ability of CB-1158 to restore T-cell proliferation.
Objective: To determine the effect of CB-1158 on T-cell proliferation in the presence of arginase-producing myeloid cells.
Materials:
-
CB-1158
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Human granulocytes (isolated from healthy donors or cancer patients)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
Carboxyfluorescein succinimidyl ester (CFSE) or similar proliferation tracking dye
-
Flow cytometer
Protocol:
-
Isolation of Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate granulocytes from the red blood cell pellet following dextran (B179266) sedimentation and hypotonic lysis of remaining red blood cells.
-
-
T-Cell Staining:
-
Resuspend isolated PBMCs in PBS and stain with CFSE at a final concentration of 1-5 µM for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Co-culture Setup:
-
Plate the isolated granulocytes in a 96-well flat-bottom plate at a desired density (e.g., 1 x 10^5 cells/well).
-
Add the CFSE-labeled PBMCs to the wells containing granulocytes at a specific ratio (e.g., 1:1 or 2:1 PBMC to granulocyte ratio).
-
Add CB-1158 at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Stimulate the T-cells with a mitogen such as PHA (e.g., 1-5 µg/mL) or anti-CD3/CD28 beads.
-
-
Incubation:
-
Incubate the co-culture plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Gate on the T-cell population and analyze the CFSE fluorescence intensity. Proliferation is measured by the dilution of the CFSE dye in daughter cells.
-
Below is a diagram illustrating the experimental workflow.
In Vivo Tumor Growth Studies in Syngeneic Mouse Models
These studies are crucial to evaluate the anti-tumor efficacy of CB-1158 as a monotherapy and in combination with other immunotherapies.
Objective: To assess the in vivo anti-tumor activity of CB-1158 and its effect on the tumor immune infiltrate.
Materials:
-
CB-1158 formulated for oral administration
-
Syngeneic mouse tumor cell line (e.g., LLC, CT26, 4T1)
-
Immune-competent mice (e.g., C57BL/6, BALB/c)
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell phenotyping (e.g., CD3, CD4, CD8, F4/80, Gr-1)
-
Reagents for cytokine analysis (e.g., ELISA kits)
Protocol:
-
Tumor Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, CB-1158).
-
Administer CB-1158 orally, typically twice daily (BID), at a predetermined dose (e.g., 100 mg/kg).[8]
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
-
Pharmacodynamic and Immune Monitoring:
-
At specified time points or at the end of the study, collect blood samples to measure plasma arginine levels.
-
Excise tumors and process them into single-cell suspensions.
-
Analyze the tumor-infiltrating immune cells by flow cytometry to quantify the populations of CD8+ T-cells, CD4+ T-cells, NK cells, and myeloid cells.
-
Measure cytokine and chemokine levels in the tumor homogenates.
-
Below is a diagram outlining the logical relationship in the in vivo anti-tumor response.
Conclusion
CB-1158 is a promising immuno-oncology agent that targets a key mechanism of immune evasion in the tumor microenvironment. By inhibiting arginase and restoring L-arginine levels, CB-1158 effectively reverses myeloid-derived T-cell suppression, leading to enhanced T-cell proliferation and activation. The preclinical data strongly support its potential as a monotherapy and in combination with other immunotherapies to improve anti-tumor immunity. While a first-in-human clinical trial showed limited single-agent efficacy, the pharmacodynamic effects were confirmed, suggesting that further investigation into combination strategies and patient selection is warranted.[9] The experimental protocols detailed in this guide provide a framework for the continued investigation of arginase inhibitors like CB-1158 in the field of cancer immunotherapy.
References
- 1. Frontiers | Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bmjoncology.bmj.com [bmjoncology.bmj.com]
Understanding the immunosuppressive role of myeloid-derived suppressor cells (MDSCs) and arginase
An In-depth Technical Guide on the Immunosuppressive Role of Myeloid-Derived Suppressor Cells (MDSCs) and Arginase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunosuppressive functions of myeloid-derived suppressor cells (MDSCs), with a particular focus on the critical role of the enzyme arginase. This document details the core mechanisms of MDSC-mediated immune suppression, provides structured quantitative data, outlines key experimental protocols, and visualizes complex biological pathways and workflows.
Introduction to MDSCs and Their Immunosuppressive Function
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that expand during chronic inflammation, infection, and cancer.[1][2] These cells are potent suppressors of both innate and adaptive immunity, thereby creating a tolerant microenvironment that facilitates tumor growth and immune evasion.[1][3] MDSCs are broadly categorized into two main subsets: monocytic MDSCs (M-MDSCs) and polymorphonuclear MDSCs (PMN-MDSCs), each with distinct suppressive mechanisms.[2] A key mechanism of MDSC-mediated immunosuppression is the depletion of L-arginine from the microenvironment through the enzymatic activity of Arginase 1 (Arg1).[1][4][5][6]
The Central Role of Arginase in MDSC-Mediated Immunosuppression
Arginase 1 is a cytosolic enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[5][7] In the context of the tumor microenvironment, MDSCs express high levels of Arg1, leading to the depletion of extracellular L-arginine, an amino acid essential for T-cell proliferation and function.[4][5][6]
The depletion of L-arginine by MDSCs impairs T-cell function through several mechanisms:
-
Downregulation of T-cell Receptor (TCR) CD3ζ chain: Low levels of L-arginine lead to a reduced expression of the CD3ζ chain, a critical component of the TCR complex, thereby impairing T-cell activation and signaling.[1][6]
-
Inhibition of T-cell proliferation: Arginine starvation causes T cells to arrest in the G0-G1 phase of the cell cycle.[6]
-
Impaired cytokine production: The production of key anti-tumor cytokines, such as interferon-gamma (IFN-γ), by T cells is diminished in an arginine-depleted environment.[6]
Beyond arginine depletion, MDSCs employ a range of other suppressive mechanisms, often in concert with arginase activity. These include the production of reactive oxygen species (ROS) and nitric oxide (NO), the release of immunosuppressive cytokines like TGF-β and IL-10, and the expression of immune checkpoint ligands such as PD-L1.[2][4][8]
Quantitative Data on MDSCs and Arginase in Cancer
The accumulation of MDSCs and the subsequent increase in arginase activity are hallmarks of many cancers and are often correlated with poor prognosis. The following tables summarize key quantitative data from various studies.
Table 1: Frequency of MDSCs in Cancer Patients
| Cancer Type | Sample Type | MDSC Population | Frequency in Patients | Frequency in Healthy Donors | Fold Increase | Reference |
| Colorectal Carcinoma | Peripheral Blood | CD33+HLA-DR- | Significantly elevated | Very low proportion | - | [9] |
| Colorectal Carcinoma | Tumor Tissue | CD33+HLA-DR- | Higher than peripheral blood | Not applicable | - | [9] |
| Pancreatic, Esophageal, Gastric Cancer | Peripheral Blood | Not specified | Elevated | - | - | [10] |
| Renal Cell Carcinoma | Peripheral Blood | Arginase I-producing MDSCs | Increased | - | 6-10 fold increase in arginase activity | [11][12] |
| Head and Neck Squamous Cell Carcinoma | Peripheral Blood, Draining Lymph Nodes, Tumor | CD14+HLA-DR-/lo | High | - | - | [13] |
| Melanoma | Peripheral Blood | Lin-CD14+HLA-DR- (M-MDSC) | Enriched | Lower | - | [14] |
| Healthy Adults | Whole Blood | CD33+CD11b+ | - | Median ~0.5% of CD45+ cells | Not applicable | [15] |
Table 2: Plasma Arginine Levels and Arginase Activity in Cancer Patients
| Cancer Type | Parameter | Patient Levels | Control Levels | Correlation | Reference |
| Breast Cancer | Plasma Arginine | 80 +/- 3 µmol/L | 103 +/- 9 µmol/L | - | [16] |
| Colonic Cancer | Plasma Arginine | 80 +/- 3 µmol/L | 96 +/- 7 µmol/L | - | [16] |
| Pancreatic Cancer | Plasma Arginine | 76 +/- 5 µmol/L | 99 +/- 7 µmol/L | - | [16] |
| Critically Ill Patients | Plasma Arginine | Mean: 38 µmol/l | Normal: 60-80 µmol/l | Inverse correlation with gMDSC levels | [17] |
| Renal Cell Carcinoma | Plasma Arginase I | Elevated | - | Correlated with increased MDSCs | [10] |
| Systemic Lupus Erythematosus | Serum Arginase Activity | Significantly increased | - | Positive correlation with disease activity | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of MDSCs and arginase.
Isolation of MDSCs from Murine Solid Tumors
This protocol describes the enzymatic and mechanical dissociation of solid tumors to obtain a single-cell suspension for subsequent MDSC isolation.
Materials:
-
Tumor-bearing mouse
-
RPMI 1640 medium
-
Collagenase/Hyaluronidase solution
-
DNase I solution
-
70 µm nylon mesh strainer
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Harvest the tumor tissue from the mouse and place it in a sterile dish.
-
Mince the tumor into small pieces (≤ 2 mm) using a sterile scalpel or scissors.[19]
-
Prepare a tumor digestion medium containing Collagenase/Hyaluronidase and DNase I in RPMI 1640 medium.[19]
-
Transfer the minced tumor tissue to a tube containing the digestion medium and incubate at 37°C on a shaking platform for 25-30 minutes.[19]
-
Place a 70 µm nylon mesh strainer on a 50 mL conical tube and wet it with RPMI medium.
-
Pass the digested tumor suspension through the strainer, using the plunger of a syringe to gently push the tissue through.[19]
-
Wash the strainer with RPMI medium to collect any remaining cells.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer for downstream applications such as flow cytometry or magnetic bead-based cell sorting.
Characterization of MDSCs by Flow Cytometry
This protocol outlines the staining procedure for identifying and quantifying MDSC subsets from a single-cell suspension.
Materials:
-
Single-cell suspension from tumor, spleen, or peripheral blood
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc receptor blocking reagent (e.g., anti-CD16/32)
-
Fluorescently conjugated antibodies against MDSC markers (e.g., anti-CD11b, anti-Gr-1, anti-Ly6G, anti-Ly6C for mouse; anti-CD11b, anti-CD33, anti-HLA-DR, anti-CD14, anti-CD15 for human)
-
Viability dye
-
Flow cytometer
Procedure:
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Add Fc receptor blocking reagent and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.[20]
-
Add the cocktail of fluorescently conjugated antibodies to the cells and incubate for 20-30 minutes at 4°C in the dark.[20]
-
Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify MDSC populations based on their marker expression.
Arginase Activity Assay
This colorimetric assay measures the amount of urea produced by the enzymatic activity of arginase in cell lysates.
Materials:
-
Cell lysate
-
Arginine buffer (pH 9.5)
-
MnCl2 solution
-
Urea standard solution
-
Colorimetric reagents for urea detection
-
96-well microplate
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Prepare cell lysates from isolated MDSCs or other cell populations by sonication or using a lysis buffer containing protease inhibitors.[21][22]
-
Activate the arginase in the lysate by heating with MnCl2 solution.[23]
-
Prepare a standard curve using the urea standard solution.
-
In a 96-well plate, add the activated cell lysate to wells containing L-arginine buffer.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for the conversion of arginine to urea.[21]
-
Stop the reaction and add the colorimetric reagents that react with urea to produce a colored product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the arginase activity in the samples by comparing the absorbance values to the urea standard curve. The activity is typically expressed as units per milligram of protein, where one unit is the amount of enzyme that produces 1 µmol of urea per minute.[7]
Signaling Pathways and Logical Relationships
The following diagrams, created using the DOT language, visualize key signaling pathways and logical relationships involved in MDSC-mediated immunosuppression.
Caption: MDSC-mediated L-arginine depletion and its impact on T-cell function.
Caption: STAT3 signaling pathway regulating Arginase 1 expression in MDSCs.[13][24][25]
Caption: Experimental workflow for the isolation and analysis of MDSCs from tumors.
Therapeutic Targeting of MDSC-Arginase Axis
The critical role of the MDSC-arginase axis in tumor-induced immunosuppression has made it an attractive target for cancer immunotherapy. Several therapeutic strategies are being explored:
-
Arginase Inhibitors: Small molecule inhibitors of arginase aim to restore L-arginine levels in the tumor microenvironment, thereby reversing T-cell dysfunction. Several arginase inhibitors are in preclinical and clinical development.[1][8][26][27][28]
-
Inhibiting MDSC Development and Trafficking: Targeting signaling pathways, such as the STAT3 pathway, that are crucial for MDSC expansion and function is another promising approach.[13][25]
-
Promoting MDSC Differentiation: Inducing the differentiation of immunosuppressive immature MDSCs into mature, non-suppressive myeloid cells can alleviate their negative impact on anti-tumor immunity.
Conclusion
Myeloid-derived suppressor cells, through the potent enzymatic activity of arginase, play a pivotal role in orchestrating an immunosuppressive tumor microenvironment. A thorough understanding of the mechanisms underlying MDSC function, coupled with robust experimental methodologies, is essential for the development of novel cancer immunotherapies. This technical guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of MDSC biology and exploit the therapeutic potential of targeting the MDSC-arginase axis.
References
- 1. Arginase inhibitors | Genesis Drug Discovery & Development [gd3services.com]
- 2. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions | Semantic Scholar [semanticscholar.org]
- 3. Myeloid-Derived Suppressor Cells in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotypic Characterization and Isolation of Myeloid‐Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay and kinetics of arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Increased frequency and clinical significance of myeloid-derived suppressor cells in human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated myeloid-derived suppressor cells in pancreatic, esophageal and gastric cancer are an independent prognostic factor and are associated with significant elevation of the Th2 cytokine interleukin-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revista.spcir.com [revista.spcir.com]
- 12. Arginine regulation by myeloid derived suppressor cells and tolerance in cancer: mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STAT3 regulates arginase-I in myeloid-derived suppressor cells from cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Plasma arginine concentrations are reduced in cancer patients: evidence for arginine deficiency? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Granulocytic myeloid-derived suppressor cells inversely correlate with plasma arginine and overall survival in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Arginase-1–dependent promotion of TH17 differentiation and disease progression by MDSCs in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stemcell.com [stemcell.com]
- 20. iris.univr.it [iris.univr.it]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. bioassaysys.com [bioassaysys.com]
- 23. Arginase Activity Assay. [bio-protocol.org]
- 24. Signaling pathways involved in MDSC regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. STAT3 regulates arginase-I in myeloid-derived suppressor cells from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Protocol for In Vitro Testing of CB-1158 on T-Cell Suppression
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
CB-1158 is a potent and orally bioavailable small-molecule inhibitor of arginase-1 (ARG1), an enzyme implicated in immune suppression within the tumor microenvironment.[1][2][3] Myeloid-derived suppressor cells (MDSCs) and other myeloid cells express high levels of ARG1, which depletes the essential amino acid L-arginine in the extracellular environment.[1][3] L-arginine is critical for T-cell proliferation and effector functions.[1][2][3] Its depletion leads to T-cell cycle arrest and a dampened anti-tumor immune response. CB-1158 is designed to inhibit ARG1, thereby restoring L-arginine levels and reversing myeloid cell-mediated T-cell suppression.[1][2] This document provides detailed protocols for the in vitro evaluation of CB-1158's efficacy in blocking T-cell suppression.
Mechanism of Action
CB-1158 competitively inhibits arginase-1 and, to a lesser extent, arginase-2 (ARG2). By blocking the enzymatic activity of arginase, CB-1158 prevents the conversion of L-arginine to ornithine and urea. This restores the local concentration of L-arginine, which is essential for T-cell receptor (TCR) signaling, proliferation, and the production of anti-tumor cytokines such as interferon-gamma (IFN-γ) and granzyme B.[1]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of CB-1158 and its effect on T-cell proliferation.
Table 1: Biochemical Potency of CB-1158 [4]
| Enzyme Target | IC50 (nM) |
| Recombinant Human Arginase 1 | 98 |
| Recombinant Human Arginase 2 | 249 |
| Endogenous Human Neutrophil Arginase | 160 |
Table 2: Effect of CB-1158 on Myeloid Cell-Mediated T-Cell Suppression [1]
| Suppressor Cell Source | T-Cell Proliferation Restoration with CB-1158 (% of Control) |
| Granulocytes from Head and Neck Cancer Patient | 79% |
| Granulocytic Myeloid-Derived Suppressor Cells (G-MDSCs) from Lung Cancer Patient | 99% |
Control refers to T-cell proliferation in the absence of suppressor myeloid cells.
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the in vitro activity of CB-1158.
1. T-Cell and Myeloid Cell Co-Culture Assay
This assay evaluates the ability of CB-1158 to reverse the suppression of T-cell proliferation and cytokine production mediated by myeloid cells.
-
Materials:
-
CB-1158 (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in culture medium)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Myeloid cells (e.g., isolated human granulocytes or MDSCs from cancer patients or healthy donors)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)
-
Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)
-
96-well round-bottom culture plates
-
Flow cytometer
-
-
Protocol:
-
Isolate T-cells and myeloid cells from human peripheral blood.
-
Label the T-cells with a proliferation dye such as CFSE according to the manufacturer's instructions.
-
In a 96-well plate, co-culture the CFSE-labeled T-cells with the myeloid cells at an appropriate ratio (e.g., 1:1 or as determined by optimization).
-
Add CB-1158 to the co-cultures at various concentrations. Include a vehicle control (e.g., DMSO). Also, include control wells with T-cells alone (positive control for proliferation) and T-cells with myeloid cells without CB-1158 (negative control).
-
Stimulate the T-cells with anti-CD3/CD28 beads or plate-bound antibodies.
-
Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and analyze T-cell proliferation by flow cytometry. The dilution of the CFSE dye corresponds to cell division.
-
Supernatants can be collected before harvesting the cells to measure cytokine levels.
-
2. Cytokine Production Analysis
This protocol measures the effect of CB-1158 on the production of key T-cell effector cytokines.
-
Materials:
-
Supernatants from the T-cell and myeloid cell co-culture assay
-
ELISA or multiplex bead array kits for IFN-γ and Granzyme B
-
Plate reader or flow cytometer compatible with the chosen assay
-
-
Protocol:
-
Use the supernatants collected from the co-culture experiment (Protocol 1, step 8).
-
Perform ELISA or a multiplex bead-based assay for IFN-γ and Granzyme B according to the manufacturer's instructions.
-
Quantify the concentration of each cytokine in the supernatants from the different experimental conditions.
-
Compare the cytokine levels in the presence and absence of CB-1158 to determine its effect on restoring T-cell effector function. Studies have shown that CB-1158 restores the secretion of IFN-γ and granzyme B in T-cells co-cultured with myeloid cells.[1]
-
Mandatory Visualizations
Signaling Pathway of T-Cell Suppression by Arginase and Reversal by CB-1158
Caption: Mechanism of CB-1158 in reversing T-cell suppression.
Experimental Workflow for In Vitro Testing of CB-1158
Caption: Workflow for assessing CB-1158's effect on T-cell suppression.
References
- 1. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune suppression - ACIR Journal Articles [acir.org]
- 3. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for CB-1158 in Syngeneic Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-1158 is a potent and selective inhibitor of arginase (ARG), an enzyme that plays a critical role in tumor immune evasion. Arginase, highly expressed by myeloid-derived suppressor cells (MDSCs) and other immunosuppressive cells within the tumor microenvironment (TME), depletes L-arginine, an amino acid essential for T cell proliferation and function. By inhibiting arginase, CB-1158 restores L-arginine levels in the TME, thereby reversing myeloid cell-mediated immune suppression and promoting an anti-tumor immune response. These application notes provide detailed protocols for the use of CB-1158 in common syngeneic mouse models of cancer, including dosage, administration, and methods for evaluating its efficacy and mechanism of action.
Mechanism of Action of CB-1158
CB-1158 targets the metabolic pathway of L-arginine degradation by arginase. In the tumor microenvironment, this inhibition leads to increased local concentrations of L-arginine, which is crucial for T cell receptor (TCR) signaling and the proliferation of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells. The restoration of L-arginine availability enhances the anti-tumor activity of these immune cells, leading to tumor growth inhibition.
Caption: Mechanism of action of CB-1158 in the tumor microenvironment.
Quantitative Data Summary
The following tables summarize the recommended dosage and reported efficacy of CB-1158 in various syngeneic mouse models.
| Parameter | Recommendation | Reference(s) |
| Drug | CB-1158 | [1] |
| Dosage | 100 mg/kg | [1] |
| Administration | Oral gavage (p.o.) | [1] |
| Frequency | Twice daily (BID) | [1] |
| Vehicle | Water | [1] |
| Treatment Schedule | Start 1 day post-tumor implantation and continue for the duration of the study. | [1] |
Table 1: Recommended Dosing for CB-1158 in Syngeneic Mouse Models.
| Syngeneic Model | Mouse Strain | Tumor Growth Inhibition (Single Agent) | Combination Therapy Enhancement | Reference(s) |
| CT26 (Colon) | BALB/c | Significant | Anti-PD-L1, Gemcitabine | [2] |
| LLC (Lung) | C57BL/6 | Significant | Checkpoint inhibitors | [3] |
| 4T1 (Breast) | BALB/c | Significant | Anti-PD-1, Anti-CTLA-4 | [4] |
| B16F10 (Melanoma) | C57BL/6 | Significant | Adoptive T-cell therapy | [1] |
Table 2: Efficacy of CB-1158 in Preclinical Syngeneic Mouse Models.
Experimental Protocols
CB-1158 Formulation and Administration
Materials:
-
CB-1158 powder
-
Sterile water for injection
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
Procedure:
-
Calculate the required amount of CB-1158 and sterile water to prepare a solution or suspension at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20 g mouse, administered as 0.2 mL).
-
Weigh the CB-1158 powder and place it in a sterile conical tube.
-
Add the calculated volume of sterile water.
-
Vortex thoroughly to ensure a homogenous suspension. If solubility is an issue at this concentration, a suspension can be used. Ensure the suspension is well-mixed before each administration.
-
Administer 100 mg/kg of the CB-1158 formulation via oral gavage twice daily.
Syngeneic Tumor Model Establishment
The general workflow for establishing a syngeneic tumor model is outlined below.
Caption: General experimental workflow for a syngeneic mouse tumor model study.
Detailed Protocols for Specific Models:
-
CT26 (Colon Carcinoma):
-
LLC (Lewis Lung Carcinoma):
-
4T1 (Mammary Carcinoma):
Analysis of the Tumor Microenvironment
1. Flow Cytometry for Immune Cell Infiltration
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
70 µm cell strainers
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (see Table 3 for a suggested panel)
-
Live/Dead stain
-
Fixation/Permeabilization buffer (for intracellular staining)
Procedure:
-
Tumor Digestion: At the study endpoint, excise tumors and mince them into small pieces. Digest the tissue using a tumor dissociation kit according to the manufacturer's protocol to obtain a single-cell suspension.[9]
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer. Wash the cells with FACS buffer.[9]
-
Staining:
-
Resuspend cells in FACS buffer and perform a cell count.
-
Stain for viability using a Live/Dead stain.
-
Block Fc receptors with Fc block.[10]
-
Incubate with a cocktail of fluorescently conjugated antibodies for surface markers.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells after surface staining, then incubate with the intracellular antibody.[9]
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze to quantify different immune cell populations.[9]
| Marker | Cell Type | Fluorochrome Suggestion |
| CD45 | Leukocytes | BV510 |
| CD3 | T cells | PE-Cy7 |
| CD4 | Helper T cells | APC |
| CD8 | Cytotoxic T cells | FITC |
| FoxP3 | Regulatory T cells | PE |
| CD11b | Myeloid cells | PerCP-Cy5.5 |
| Ly6G | Neutrophils | APC-Cy7 |
| Ly6C | Monocytic cells | BV421 |
| F4/80 | Macrophages | PE |
| NK1.1 | NK cells | BV605 |
Table 3: Suggested Flow Cytometry Panel for Murine Tumor Infiltrating Immune Cells.
2. Immunohistochemistry (IHC) for CD8+ T cells and Macrophages
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-CD8, anti-F4/80)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to water.[11]
-
Antigen Retrieval: Perform heat-induced epitope retrieval in an appropriate buffer.[12]
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.[11]
-
Blocking: Block non-specific binding with a blocking buffer.
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-CD8 or anti-F4/80) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the staining using a DAB substrate kit.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging and Analysis: Acquire images using a microscope and quantify the number of positive cells.
Conclusion
CB-1158 is a promising immuno-oncology agent that targets the immunosuppressive tumor microenvironment by inhibiting arginase. The protocols provided in these application notes offer a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of CB-1158 in various syngeneic mouse models of cancer. Careful adherence to these protocols will enable the generation of robust and reproducible preclinical data to support the further development of this novel therapeutic agent.
References
- 1. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. mdpi.com [mdpi.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer [bio-protocol.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing CB-1158 in Combination with PD-1/PD-L1 Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-1158 (also known as INCB001158) is a potent, orally bioavailable small-molecule inhibitor of arginase (ARG1 and ARG2).[1] Arginase is a key enzyme in the tumor microenvironment (TME) that is expressed by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[1] By depleting L-arginine, an essential amino acid for T-cell proliferation and function, arginase creates an immunosuppressive TME, allowing tumors to evade immune destruction. CB-1158 reverses this immunosuppression by inhibiting arginase, thereby restoring L-arginine levels and enhancing the anti-tumor activity of T cells and Natural Killer (NK) cells.[2][3]
Programmed cell death protein 1 (PD-1) and its ligand, PD-L1, represent a critical immune checkpoint pathway that tumors exploit to suppress T-cell activity.[4] Blockade of this pathway with monoclonal antibodies has revolutionized cancer therapy, yet a significant number of patients do not respond to single-agent treatment.[4] The combination of CB-1158 with PD-1/PD-L1 blockade presents a synergistic therapeutic strategy. By alleviating the metabolic suppression imposed by arginase, CB-1158 can sensitize the TME to the effects of checkpoint inhibitors, leading to a more robust and durable anti-tumor immune response.[5][6]
These application notes provide a comprehensive overview of the preclinical and clinical data supporting the combination of CB-1158 and PD-1/PD-L1 blockade, along with detailed protocols for key experiments.
Signaling Pathway and Mechanism of Action
The synergistic anti-tumor effect of combining CB-1158 with PD-1/PD-L1 blockade is rooted in their complementary mechanisms of action within the tumor microenvironment.
Data Presentation
Preclinical Efficacy of CB-1158 in Combination with Checkpoint Blockade
The following table summarizes the anti-tumor efficacy of CB-1158 in combination with anti-PD-L1, anti-PD-1, and anti-CTLA-4 antibodies in various syngeneic mouse tumor models.
| Tumor Model | Treatment Group | Tumor Growth Inhibition | Complete Regressions | Survival Benefit | Key Findings in TME | Reference |
| CT26 (Colon Carcinoma) | CB-1158 + anti-PD-L1 | Enhanced compared to monotherapies | 6/10 mice | 90% survival at day 46 (vs. 30% for anti-PD-L1 alone) | Increased tumor-infiltrating CD8+ T cells and NK cells | [2] |
| 4T1 (Breast Cancer) | CB-1158 + anti-CTLA-4 + anti-PD-1 | Significant reduction in primary tumor growth and lung metastases | Not Reported | Not Reported | Increased T cells and NK cells, decreased myeloid cells | [1][2][3] |
| B16 (Melanoma) | CB-1158 + T-cell transfer | Significantly reduced tumor growth compared to single agents | Not Reported | Not Reported | Both CD8+ T cells and NK cells required for full efficacy | [2] |
Clinical Trial Data: INCB001158 (CB-1158) with Pembrolizumab (B1139204) (NCT02903914)
This Phase 1/2 study evaluated the safety and efficacy of CB-1158 alone and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[4][7][8]
| Patient Cohort | Treatment | Overall Response Rate (ORR) | Notable Adverse Events (Grade ≥3) |
| All Combination Patients | INCB001158 (50-100 mg BID) + Pembrolizumab (200 mg Q3W) | Varies by tumor type | Diarrhea (16.3%), Fatigue (15.0%) |
| Anti-PD-1/PD-L1-naïve Head and Neck Squamous Cell Carcinoma (HNSCC) | INCB001158 + Pembrolizumab | 19.2% (5/26 patients, including 1 complete response) | Not specified for this cohort |
Experimental Protocols
In Vivo Murine Tumor Model for Combination Therapy Evaluation
This protocol is based on the methodology described by Steggerda et al., 2017.[2]
Objective: To evaluate the in vivo anti-tumor efficacy of CB-1158 in combination with an anti-PD-L1 antibody in a syngeneic mouse model.
Materials:
-
Cell Line: CT26 murine colon carcinoma cells
-
Animals: 6-8 week old female BALB/c mice
-
Reagents:
-
CB-1158 (formulated for oral gavage)
-
InVivoMAb anti-mouse PD-L1 (clone 10F.9G2) or isotype control antibody
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, for tumor cell implantation)
-
-
Equipment:
-
Standard animal housing facilities
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and antibody injection
-
Oral gavage needles
-
Protocol:
-
Tumor Cell Implantation:
-
Culture CT26 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
-
Animal Grouping and Treatment Initiation:
-
Monitor tumor growth daily. When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10 per group):
-
Group 1: Vehicle control (oral gavage) + Isotype control antibody (intraperitoneal injection)
-
Group 2: CB-1158 (100 mg/kg, oral gavage, BID) + Isotype control antibody
-
Group 3: Vehicle control + anti-PD-L1 antibody (10 mg/kg, intraperitoneal injection, twice weekly)
-
Group 4: CB-1158 (100 mg/kg, oral gavage, BID) + anti-PD-L1 antibody (10 mg/kg, intraperitoneal injection, twice weekly)
-
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume three times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status throughout the experiment.
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
-
For survival studies, monitor mice until they meet endpoint criteria as defined by the institutional animal care and use committee.
-
Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with CB-1158 and anti-PD-L1.
Protocol:
-
Tumor Digestion:
-
Excise tumors and place them in gentleMACS C Tubes containing RPMI media.
-
Add a tumor dissociation enzyme cocktail (e.g., collagenase, DNase).
-
Process tumors using a gentleMACS Dissociator according to the manufacturer's protocol to obtain a single-cell suspension.
-
-
Cell Staining:
-
Filter the cell suspension through a 70 µm cell strainer.
-
Perform a red blood cell lysis step if necessary.
-
Count viable cells and aliquot approximately 1-2 x 10^6 cells per staining tube.
-
Stain with a viability dye (e.g., Zombie Aqua) to exclude dead cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a panel of fluorescently-conjugated antibodies against surface markers for T cells (CD3, CD4, CD8), NK cells (NK1.1, CD49b), and myeloid cells (CD11b, Ly6G, Ly6C, F4/80).
-
-
Data Acquisition and Analysis:
-
Acquire stained samples on a multicolor flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentages and absolute numbers of different immune cell subsets within the TME.
-
Visualization of Experimental Workflow
Conclusion
The combination of the arginase inhibitor CB-1158 with PD-1/PD-L1 blockade is a promising immunotherapeutic strategy. Preclinical data robustly demonstrate a synergistic anti-tumor effect, driven by the restoration of L-arginine in the TME and a consequent enhancement of T-cell and NK-cell function.[2][3] This leads to a more inflamed tumor microenvironment that is more susceptible to checkpoint inhibition. Early clinical data from the NCT02903914 trial, particularly in HNSCC, suggest that this combination is well-tolerated and can induce responses in patients.[4][7] Further investigation is warranted to identify patient populations most likely to benefit from this combination and to optimize dosing and scheduling. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this combination.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Testing CB-1158 with Adoptive T-cell Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adoptive T-cell therapy (ACT) has emerged as a groundbreaking immunotherapeutic approach for cancer treatment. However, its efficacy, particularly in solid tumors, can be hampered by the immunosuppressive tumor microenvironment (TME). One key mechanism of immune evasion is the depletion of L-arginine, an amino acid essential for T-cell proliferation and function, by the enzyme arginase-1 (ARG1), which is highly expressed by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the TME.[1][2][3][4]
CB-1158 is a potent and orally bioavailable small-molecule inhibitor of arginase.[1][2] By blocking arginase activity, CB-1158 aims to restore L-arginine levels in the TME, thereby enhancing the anti-tumor activity of immune cells.[4] Preclinical studies have demonstrated that CB-1158 can reverse myeloid cell-mediated T-cell suppression and exhibits single-agent anti-tumor efficacy.[1][5] Furthermore, combining CB-1158 with other immunotherapies, such as checkpoint inhibitors and adoptive T-cell therapy, has shown synergistic effects, leading to enhanced tumor growth inhibition.[1][2]
These application notes provide a detailed experimental framework for the preclinical evaluation of CB-1158 in combination with adoptive T-cell therapy, encompassing both in vitro and in vivo studies. The protocols are designed to be a comprehensive resource for researchers investigating the therapeutic potential of this combination strategy.
Signaling Pathway and Experimental Rationale
Arginase inhibition by CB-1158 is hypothesized to create a more favorable TME for adoptively transferred T-cells. By increasing the bioavailability of L-arginine, CB-1158 is expected to enhance T-cell proliferation, cytokine production, and cytotoxic function, leading to a more robust and sustained anti-tumor response.
References
- 1. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Revolutionizing Immuno-Oncology Research: Flow Cytometry Analysis of the Tumor Microenvironment Following CB-1158 Treatment
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of immuno-oncology.
Introduction:
CB-1158 is a potent and selective small-molecule inhibitor of arginase (ARG), an enzyme that plays a critical role in immune suppression within the tumor microenvironment (TME).[1][2][3][4] Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) in the TME express high levels of arginase, which depletes L-arginine, an amino acid essential for T cell and Natural Killer (NK) cell proliferation and activation.[1][3] By inhibiting arginase, CB-1158 restores L-arginine levels, thereby enhancing the anti-tumor immune response. This application note provides a detailed protocol for the flow cytometric analysis of immune cell populations in tumors treated with CB-1158, enabling researchers to effectively evaluate its immunomodulatory effects.
Data Presentation
Treatment with CB-1158 leads to a significant shift in the composition of tumor-infiltrating immune cells, favoring a pro-inflammatory phenotype. The following tables summarize the quantitative changes observed in various syngeneic mouse tumor models following CB-1158 administration.
Table 1: Effect of CB-1158 on Tumor-Infiltrating Lymphocyte Populations
| Tumor Model | Treatment | CD8+ T Cells (% of CD45+ cells) | Activated CD8+ T Cells (CD25+) (% of CD8+ T cells) | NK Cells (% of CD45+ cells) |
| CT26 (Colon Carcinoma) | Vehicle | 5.2 | 15.1 | 3.1 |
| CB-1158 | 8.9 | 25.3 | 5.8 | |
| B16-F10 (Melanoma) | Vehicle | 2.1 | 8.7 | 1.9 |
| CB-1158 | 4.5 | 18.2 | 4.2 | |
| LLC (Lewis Lung Carcinoma) | Vehicle | 3.8 | Not Reported | 2.5 |
| CB-1158 | 6.2 | Not Reported | 4.9 |
* Indicates a statistically significant increase compared to the vehicle control group.
Table 2: Effect of CB-1158 on Tumor-Infiltrating Myeloid Cell Populations
| Tumor Model | Treatment | Total Myeloid Cells (CD11b+) (% of CD45+ cells) | Macrophages (F4/80+) (% of CD45+ cells) |
| CT26 (Colon Carcinoma) | Vehicle | 45.2 | 12.3 |
| CB-1158 | 33.1 | 8.1 | |
| LLC (Lewis Lung Carcinoma) | Vehicle | 51.8 | 18.7 |
| CB-1158 | 41.5 | 11.4 |
* Indicates a statistically significant decrease compared to the vehicle control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of CB-1158 and the experimental workflow for analyzing its effects on the tumor microenvironment.
References
- 1. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of Myeloid Cell Arginase Activity leads to Therapeutic Response in a NSCLC Mouse Model by Activating Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for Assessing the Pharmacodynamics of Numidargistat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the pharmacodynamic (PD) effects of Numidargistat (also known as CB-1158 or INCB01158), a potent and orally active inhibitor of arginase 1 (ARG1) and, to a lesser extent, arginase 2 (ARG2).[1][2][3] By inhibiting arginase, Numidargistat increases the bioavailability of L-arginine (B1665763), which can enhance anti-tumor immune responses.[4][5] The following protocols and methodologies are designed to enable researchers to effectively evaluate the in vitro and in vivo pharmacodynamics of Numidargistat and similar arginase inhibitors.
Overview of Numidargistat's Mechanism of Action
Numidargistat's primary mechanism of action is the competitive inhibition of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea (B33335).[4] In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) and other myeloid cells express high levels of arginase, leading to the depletion of L-arginine.[6][7] This L-arginine depletion impairs T-cell proliferation and effector functions by downregulating the T-cell receptor (TCR) CD3ζ chain.[4][6] By inhibiting arginase, Numidargistat restores L-arginine levels, thereby rescuing T-cell function and promoting an anti-tumor immune response.
Key Pharmacodynamic Assays
The assessment of Numidargistat's pharmacodynamics involves a series of in vitro and in vivo assays targeting its mechanism of action and downstream biological effects.
In Vitro Assays
2.1.1. Arginase Activity Assay
This assay directly measures the inhibitory effect of Numidargistat on arginase activity in various biological samples, such as plasma, cell lysates, and recombinant enzymes.
Protocol: Colorimetric Arginase Activity Assay in Plasma
This protocol is adapted from commercially available kits and published methods.[8][9][10][11]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 430-570 nm
-
L-arginine solution
-
Urea standards
-
Reagents for urea detection (e.g., α-isonitrosopropiophenone)
-
Plasma samples (with and without Numidargistat treatment)
-
10 kDa molecular weight cut-off spin filters (for plasma samples to remove endogenous urea)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To remove endogenous urea, which can interfere with the assay, dilute plasma samples with an equal volume of water and centrifuge through a 10 kDa spin filter. Collect the filtrate.
-
-
Reaction Setup:
-
Prepare a master mix containing L-arginine buffer.
-
Add the prepared plasma samples to the wells of a 96-well plate.
-
Add the L-arginine master mix to initiate the reaction.
-
Incubate at 37°C for 1-2 hours.
-
-
Urea Detection:
-
Stop the reaction by adding an acidic solution.
-
Add the urea detection reagents to each well.
-
Incubate at 90-100°C for 30-60 minutes to allow for color development.
-
Cool the plate to room temperature.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm, depending on the specific reagents used).
-
-
Data Analysis:
-
Generate a standard curve using the urea standards.
-
Calculate the concentration of urea produced in each sample.
-
Determine the arginase activity (U/L) and the percentage of inhibition by Numidargistat.
-
2.1.2. L-Arginine Quantification
This assay measures the direct downstream effect of arginase inhibition – an increase in L-arginine levels.
Protocol: L-Arginine Quantification in Plasma by LC-MS/MS
This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][12][13][14][15]
Materials:
-
LC-MS/MS system
-
Analytical column (e.g., HILIC or C18)
-
Plasma samples
-
Stable isotope-labeled internal standard (e.g., 13C6-L-arginine)
-
Acetonitrile for protein precipitation
-
Mobile phases
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma, add the internal standard.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate L-arginine from other plasma components using a suitable chromatographic gradient.
-
Detect and quantify L-arginine and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of L-arginine.
-
Calculate the concentration of L-arginine in the plasma samples by normalizing to the internal standard.
-
2.1.3. T-Cell Proliferation Assay
This assay evaluates the functional consequence of arginase inhibition on T-cell function.
Protocol: T-Cell Proliferation Assay with MDSC Co-culture
This protocol is based on published studies investigating the immunosuppressive effects of myeloid cells.[6][16][17][18][19]
Materials:
-
Isolated T-cells (e.g., from human PBMCs or mouse splenocytes)
-
Isolated or cultured MDSCs
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Numidargistat
-
Flow cytometer
Procedure:
-
T-Cell Labeling:
-
Label isolated T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
-
Co-culture Setup:
-
Plate the labeled T-cells in a 96-well plate.
-
Add MDSCs at various T-cell to MDSC ratios.
-
Add T-cell activation reagents.
-
Add Numidargistat at a range of concentrations to the appropriate wells.
-
Include control wells (T-cells alone, T-cells with activators, T-cells with MDSCs without Numidargistat).
-
-
Incubation:
-
Incubate the co-culture for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain for T-cell surface markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry to measure the dilution of the proliferation dye in the T-cell populations.
-
-
Data Analysis:
-
Quantify the percentage of proliferated T-cells in each condition.
-
Determine the dose-dependent effect of Numidargistat on reversing MDSC-mediated T-cell suppression.
-
In Vivo Pharmacodynamic Assays
2.2.1. Plasma L-Arginine Levels
This is a key in vivo biomarker for Numidargistat activity.
Protocol:
-
Administer Numidargistat to tumor-bearing mice at various doses.
-
Collect blood samples at different time points post-dosing.
-
Process the blood to obtain plasma.
-
Quantify L-arginine levels in the plasma using the LC-MS/MS protocol described in section 2.1.2.
2.2.2. Analysis of Tumor-Infiltrating Immune Cells
This assay assesses the impact of Numidargistat on the tumor immune microenvironment.
Protocol:
-
Treat tumor-bearing mice with Numidargistat or vehicle control.
-
At the end of the treatment period, excise the tumors.
-
Prepare single-cell suspensions from the tumors.
-
Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, Gr-1, CD11b).
-
Analyze the stained cells by flow cytometry to quantify the different immune cell populations within the tumor.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro Inhibitory Activity of Numidargistat
| Parameter | Arginase 1 (ARG1) | Arginase 2 (ARG2) |
| Recombinant Human Enzyme IC50 | 86 nM[2] | 296 nM[2] |
| Native Human Granulocyte Lysate IC50 | 178 nM[2] | - |
| Native Human Erythrocyte Lysate IC50 | 116 nM[2] | - |
| Native Human Hepatocyte Lysate IC50 | 158 nM[2] | - |
| Cancer Patient Plasma IC50 | 122 nM[2] | - |
| HepG2 Cell Line IC50 | 32 µM[2] | - |
| K562 Cell Line IC50 | 139 µM[2] | - |
Table 2: In Vivo Pharmacodynamic Effects of Numidargistat in Mice
| Dose (mg/kg, p.o., BID) | Plasma L-Arginine Fold Increase | Tumor L-Arginine Fold Increase |
| 10 | ~1.5 | ~1.5 |
| 30 | ~2.5 | ~2.0 |
| 100 | ~3.0 | ~2.5 |
| Data are approximate and based on graphical representations from Steggerda et al., 2017.[5] |
Table 3: Clinical Pharmacodynamic Endpoint
| Parameter | Target |
| Fasting Plasma Arginine Increase | ≥ 2.5-fold increase from baseline[20] |
Conclusion
The protocols and application notes provided here offer a robust framework for assessing the pharmacodynamics of Numidargistat. By employing these techniques, researchers can gain a comprehensive understanding of the compound's mechanism of action, its effects on L-arginine metabolism, and its ability to modulate the tumor immune microenvironment. This information is crucial for the continued development and clinical application of Numidargistat and other arginase inhibitors in oncology.
References
- 1. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. oncotarget.com [oncotarget.com]
- 8. A High-Throughput Colorimetric Microplate Assay for Determination of Plasma Arginase Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. A High-Throughput Colorimetric Microplate Assay for Determination of Plasma Arginase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 15. criver.com [criver.com]
- 16. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential impact of l-arginine deprivation on the activation and effector functions of T cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols: CB-1158 in Combination with Gemcitabine for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-1158, a potent and orally bioavailable inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2), represents a promising immunotherapeutic agent. In the tumor microenvironment (TME), high arginase activity by myeloid-derived suppressor cells (MDSCs) and other immunosuppressive cells depletes L-arginine, an amino acid crucial for T cell and Natural Killer (NK) cell proliferation and function. By inhibiting arginase, CB-1158 aims to restore L-arginine levels, thereby reversing myeloid cell-mediated immune suppression and enhancing anti-tumor immunity.
Gemcitabine (B846), a nucleoside analog, is a standard-of-care chemotherapy for various solid tumors. Its primary mechanism of action is the inhibition of DNA synthesis, leading to cancer cell death. Interestingly, gemcitabine has also been shown to selectively reduce the population of MDSCs within the TME, further supporting its combination with immunotherapy.
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of CB-1158 in combination with gemcitabine in preclinical solid tumor models. The provided information is based on published preclinical studies and is intended to guide researchers in designing and executing their own investigations into this promising combination therapy.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of CB-1158 in combination with gemcitabine in various murine solid tumor models.
Table 1: In Vivo Anti-Tumor Efficacy of CB-1158 and Gemcitabine Combination Therapy in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Mean Tumor Volume (mm³) ± SEM (at study endpoint) | Tumor Growth Inhibition (%) |
| CT26 (Colon Carcinoma) | Vehicle | ~1800 ± 200 | - |
| CB-1158 (100 mg/kg, BID) | ~1000 ± 150 | ~44% | |
| Gemcitabine (50 mg/kg, Q4D) | ~1200 ± 180 | ~33% | |
| CB-1158 + Gemcitabine | ~400 ± 100 | ~78% | |
| LLC (Lewis Lung Carcinoma) | Vehicle | ~2500 ± 300 | - |
| CB-1158 (100 mg/kg, BID) | ~1700 ± 250 | ~32% | |
| Gemcitabine (60 mg/kg, Q4D) | ~1900 ± 280 | ~24% | |
| CB-1158 + Gemcitabine | ~800 ± 150 | ~68% | |
| 4T1 (Breast Cancer) | Vehicle | ~1500 ± 200 | - |
| CB-1158 (100 mg/kg, BID) | ~1100 ± 150 | ~27% | |
| Gemcitabine (30 mg/kg, Day 5) | ~1300 ± 180 | ~13% | |
| CB-1158 + Gemcitabine | ~700 ± 120 | ~53% |
Data are approximated from graphical representations in Steggerda et al., J Immunother Cancer, 2017.
Table 2: Immunophenotyping of Tumor-Infiltrating Leukocytes in CT26 Tumors Following Combination Therapy
| Treatment Group | % of CD45+ Cells |
| Total Myeloid Cells (CD11b+) | |
| Vehicle | ~60% |
| Gemcitabine | ~40% |
| CB-1158 + Gemcitabine | ~35% |
| NK Cells (NK1.1+) | |
| Vehicle | ~5% |
| CB-1158 + Gemcitabine | ~15% |
| Suppressor Macrophages (F4/80+ CD206+) | |
| Vehicle | ~25% |
| CB-1158 + Gemcitabine | ~10% |
| Inflammatory Macrophages (F4/80+ CD80+) | |
| Vehicle | ~8% |
| CB-1158 + Gemcitabine | ~20% |
Data are approximated from graphical representations in Steggerda et al., J Immunother Cancer, 2017.
Experimental Protocols
In Vivo Murine Solid Tumor Models
This protocol describes the establishment of syngeneic mouse tumor models to evaluate the anti-tumor efficacy of CB-1158 in combination with gemcitabine.
Materials:
-
CT26, LLC, or 4T1 murine cancer cell lines
-
Female BALB/c (for CT26 and 4T1) or C57BL/6 (for LLC) mice, 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles (26-27 gauge)
-
Calipers
-
CB-1158 (formulated for oral gavage)
-
Gemcitabine (formulated for intraperitoneal injection)
-
Vehicle controls (e.g., water for CB-1158, saline for gemcitabine)
Procedure:
-
Cell Culture: Culture the chosen cancer cell line in complete medium until ~80% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash twice with sterile PBS, and resuspend in PBS at a concentration of 1 x 10^6 cells per 100 µL for CT26 and LLC, or 1 x 10^5 cells per 50 µL for 4T1 (orthotopic injection into the mammary fat pad).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice. For the 4T1 model, inject cells into the fourth mammary fat pad.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment groups (n=10 per group):
-
Vehicle Control
-
CB-1158 alone
-
Gemcitabine alone
-
CB-1158 + Gemcitabine
-
-
Drug Administration:
-
Administer CB-1158 at 100 mg/kg via oral gavage twice daily (BID).
-
Administer gemcitabine via intraperitoneal (i.p.) injection. Dosing schedules may vary depending on the model:
-
CT26: 50 mg/kg on days 10 and 16 post-tumor implant.
-
LLC: 60 mg/kg on days 6 and 10 post-tumor implant.
-
4T1: 30 mg/kg on day 5 post-tumor implant.
-
-
-
Endpoint: Continue treatment and monitor tumor growth until tumors in the control group reach the predetermined endpoint size, or as per institutional animal care and use committee (IACUC) guidelines. Euthanize mice and excise tumors for further analysis.
Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells
This protocol outlines the procedure for isolating and analyzing immune cell populations from tumor tissue.
Materials:
-
Excised tumors
-
RPMI-1640 medium with 5% FBS
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
GentleMACS Dissociator (or similar tissue dissociator)
-
70 µm cell strainers
-
Red blood cell lysis buffer (optional)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-mouse CD16/CD32)
-
Fluorescently conjugated antibodies (see Table 3 for a suggested panel)
-
Viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability dye)
-
Flow cytometer
Table 3: Suggested Antibody Panel for Myeloid and Lymphoid Cell Analysis
| Target | Fluorochrome | Clone |
| CD45 | BV510 | 30-F11 |
| CD11b | APC-Cy7 | M1/70 |
| F4/80 | PE | BM8 |
| CD206 | APC | C068C2 |
| CD80 | FITC | 16-10A1 |
| NK1.1 | PerCP-Cy5.5 | PK136 |
| CD3 | PE-Cy7 | 145-2C11 |
| CD8a | BV421 | 53-6.7 |
Procedure:
-
Tumor Dissociation: Place excised tumors in cold RPMI-1640 medium. Mince the tumors into small pieces and dissociate them into a single-cell suspension using a tumor dissociation kit and a mechanical dissociator according to the manufacturer's protocol.
-
Cell Filtration: Pass the dissociated cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Red Blood Cell Lysis (Optional): If significant red blood cell contamination is present, lyse the red blood cells using a suitable lysis buffer.
-
Cell Staining: a. Resuspend the single-cell suspension in FACS buffer. b. Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice. c. Add the cocktail of fluorescently conjugated antibodies and incubate for 30 minutes on ice in the dark. d. Wash the cells twice with FACS buffer. e. Resuspend the cells in FACS buffer containing a viability dye.
-
Flow Cytometry Acquisition and Analysis: Acquire the stained cells on a flow cytometer. Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the different immune cell populations.
Visualizations
Signaling Pathway: Mechanism of Action of CB-1158 and Gemcitabine
Caption: Dual targeting of the TME by CB-1158 and Gemcitabine.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for preclinical evaluation of combination therapy.
Logical Relationship: Synergistic Anti-Tumor Effect
Caption: Synergy of CB-1158 and Gemcitabine for enhanced efficacy.
Application of CB-1158 in Glioma Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by a highly immunosuppressive tumor microenvironment (TME) that limits the efficacy of conventional therapies and immunotherapies.[1][2] A key driver of this immunosuppression is the metabolic reprogramming within the TME, particularly the depletion of L-arginine by the enzyme arginase 1 (ARG1).[2] ARG1, highly expressed by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the glioma TME, hydrolyzes L-arginine into urea (B33335) and L-ornithine.[2] This depletion of L-arginine is critical as T cells and Natural Killer (NK) cells are auxotrophic for this amino acid, requiring it for their proliferation and anti-tumor functions.[2]
CB-1158 is a potent and selective small-molecule inhibitor of arginase 1.[3][4] By blocking ARG1 activity, CB-1158 aims to restore L-arginine levels in the tumor microenvironment, thereby unleashing the anti-tumor activity of T cells and NK cells.[3][4] Preclinical studies in various cancer models have demonstrated that CB-1158 can reverse myeloid cell-mediated immune suppression, increase the infiltration of cytotoxic T cells and NK cells into tumors, and inhibit tumor growth, both as a single agent and in combination with other therapies like checkpoint inhibitors.[5][6][7] Given the high expression of ARG1 in gliomas, CB-1158 presents a promising therapeutic strategy for this challenging disease.[8]
These application notes provide detailed protocols for utilizing CB-1158 in both in vitro and in vivo glioma research models.
Data Presentation
CB-1158 Inhibitory Activity
| Target | Assay Type | IC50 | Reference |
| Recombinant Human Arginase 1 | Biochemical Assay | 86 nM - 98 nM | [2][3][4] |
| Recombinant Human Arginase 2 | Biochemical Assay | 296 nM | [2] |
| Native Human Arginase 1 (Granulocyte Lysate) | Cell Lysate Assay | 178 nM | [2] |
| Native Human Arginase 1 (Erythrocyte Lysate) | Cell Lysate Assay | 116 nM | [2] |
| Native Human Arginase 1 (Hepatocyte Lysate) | Cell Lysate Assay | 158 nM | [2] |
| Arginase in Cancer Patient Plasma | Plasma Assay | 122 nM | [2] |
| Intracellular Arginase (HepG2 cells) | Intact Cell Assay | 32 µM | [2] |
| Intracellular Arginase (K-562 cells) | Intact Cell Assay | 139 µM | [2] |
| Intracellular Arginase (Primary Human Hepatocytes) | Intact Cell Assay | 210 µM | [2] |
Note: The significantly higher IC50 values in intact cells suggest poor cell membrane permeability of CB-1158.[9]
Signaling Pathways and Experimental Workflows
Mechanism of Action of CB-1158 in the Glioma Microenvironment
Caption: CB-1158 inhibits Arginase 1, restoring L-arginine for T cell function.
In Vitro Experimental Workflow for Glioma Cell Lines
Caption: Workflow for assessing CB-1158's inhibitory effect on arginase in glioma cell lysates.
In Vivo Orthotopic Glioma Model Workflow
Caption: Workflow for evaluating CB-1158 efficacy in an orthotopic glioma mouse model.
Experimental Protocols
Protocol 1: In Vitro Arginase Activity Assay in Glioma Cell Lysates
Objective: To determine the inhibitory effect of CB-1158 on arginase activity in human (e.g., U-87 MG) or murine (e.g., GL261) glioma cell lines.
Rationale: Due to the poor cell permeability of CB-1158, assessing its activity on cell lysates provides a more direct measure of its inhibitory potential on intracellular arginase.[9]
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS)[10][11][13]
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
CB-1158
-
L-arginine solution
-
Urea assay kit
-
Protein quantification assay (e.g., BCA)
-
Microplate reader
Procedure:
-
Cell Culture: Culture glioma cells to ~80-90% confluency in T75 flasks.
-
Cell Lysis: a. Wash the cell monolayer twice with cold PBS. b. Add 1 mL of cold cell lysis buffer to the flask and incubate on ice for 15 minutes, with occasional rocking. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (cell lysate) and determine the protein concentration.
-
Arginase Activity Assay: a. Prepare a dose-response curve of CB-1158 (e.g., 1 nM to 100 µM). b. In a 96-well plate, add a standardized amount of cell lysate protein to each well. c. Add the different concentrations of CB-1158 or vehicle control to the wells. d. Pre-incubate for 15 minutes at 37°C. e. Initiate the reaction by adding a saturating concentration of L-arginine. f. Incubate for 30-60 minutes at 37°C. g. Stop the reaction according to the urea assay kit instructions. h. Measure the urea concentration using a microplate reader.
-
Data Analysis: a. Calculate the percentage of arginase inhibition for each CB-1158 concentration relative to the vehicle control. b. Plot the percentage of inhibition against the log of the CB-1158 concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Orthotopic Glioma Model Study
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of CB-1158 in a syngeneic orthotopic glioma mouse model.
Rationale: Orthotopic models, where tumor cells are implanted in the brain, more accurately recapitulate the tumor microenvironment and growth characteristics of human glioblastoma.[14][15][16] The GL261 cell line is suitable for this purpose as it is of C57BL/6 origin and can be used in immunocompetent mice.[10][12]
Materials:
-
GL261 murine glioma cell line (luciferase-expressing for bioluminescence imaging is recommended)[6]
-
C57BL/6 mice (6-8 weeks old)
-
Complete culture medium
-
Sterile PBS
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
CB-1158
-
Vehicle control (e.g., sterile water)
-
Oral gavage needles
-
Bioluminescence imaging system and D-luciferin
Procedure:
-
Cell Preparation: Culture GL261-luc cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS at a concentration of 1 x 10^5 cells/2 µL.
-
Intracranial Implantation: a. Anesthetize the mouse and secure it in the stereotactic frame. b. Make a small incision in the scalp to expose the skull. c. Using a dental drill, create a small burr hole at the desired coordinates in the right cerebral hemisphere (e.g., 2 mm lateral to the sagittal suture, 1 mm anterior to the coronal suture). d. Slowly inject 2 µL of the cell suspension (1 x 10^5 cells) into the brain parenchyma at a depth of 3 mm. e. Slowly withdraw the needle and seal the burr hole with bone wax and the scalp incision with surgical glue or sutures.
-
Tumor Growth Monitoring and Treatment: a. Allow tumors to establish for 5-7 days. Monitor tumor growth via bioluminescence imaging. b. Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, CB-1158). c. Administer CB-1158 at a dose of 100 mg/kg via oral gavage twice daily.[1] Administer vehicle to the control group. d. Monitor tumor burden by bioluminescence imaging weekly and record animal body weight and clinical signs 2-3 times per week.
-
Endpoint Analysis: a. Euthanize mice when they show signs of neurological deficits or significant weight loss, or at a predetermined study endpoint. b. Harvest brains for histological analysis (H&E, immunohistochemistry for immune cell markers like CD8, NKp46). c. Alternatively, tumors can be dissociated to create single-cell suspensions for flow cytometric analysis of tumor-infiltrating immune cell populations.
Important Considerations:
-
Blood-Brain Barrier Penetration: The ability of CB-1158 to effectively cross the blood-brain barrier is not well-documented in the public domain. This is a critical factor for its efficacy in treating brain tumors and should be a key consideration in interpreting results.
-
Combination Therapies: The immunomodulatory mechanism of CB-1158 makes it a strong candidate for combination with other immunotherapies, such as PD-1/PD-L1 or CTLA-4 checkpoint inhibitors.[5] The in vivo protocol can be adapted to include these combination arms.
-
Cell Line Selection: The choice of glioma cell line is important. While U-87 MG is a commonly used human glioblastoma cell line, it is typically used in immunodeficient mice.[6][11][13] For studying the immune-mediated effects of CB-1158, a syngeneic model like GL261 in immunocompetent C57BL/6 mice is more appropriate.[10][12]
This document provides a foundational guide for researchers interested in exploring the therapeutic potential of CB-1158 in glioma. As with any experimental protocol, optimization may be necessary based on specific laboratory conditions and research questions.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncology.labcorp.com [oncology.labcorp.com]
- 7. researchgate.net [researchgate.net]
- 8. Cellosaurus cell line GL261 (CVCL_Y003) [cellosaurus.org]
- 9. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GL261 Cells [cytion.com]
- 11. bcrj.org.br [bcrj.org.br]
- 12. Glioma 261 - Wikipedia [en.wikipedia.org]
- 13. U-87 MG - Wikipedia [en.wikipedia.org]
- 14. Establishment of an orthotopic glioblastoma mouse model for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CB-1158 solubility and stability for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, stability, and use of CB-1158 (Numidargistat) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is CB-1158 and what is its mechanism of action?
CB-1158, also known as Numidargistat, is a potent and selective inhibitor of arginase-1 (ARG1) and arginase-2 (ARG2).[1][2][3] Arginase is an enzyme that depletes L-arginine, an amino acid essential for the proliferation and activation of T cells and Natural Killer (NK) cells.[4][5][6] By inhibiting arginase within the tumor microenvironment, CB-1158 prevents the depletion of L-arginine, thereby rescuing T cell and NK cell function and promoting an anti-tumor immune response.[4][5][6][7] This mechanism makes CB-1158 a promising immuno-oncology agent.[1][3]
Arginase Inhibition by CB-1158 and Restoration of T-Cell Function
Caption: Signaling pathway of CB-1158 in the tumor microenvironment.
Q2: What are the recommended solvents for dissolving CB-1158?
CB-1158 is soluble in dimethyl sulfoxide (B87167) (DMSO) and water.[8] For in vitro cell-based assays, it is typically dissolved in DMSO to create a stock solution.[5][9] Some suppliers suggest that sonication may be necessary to aid dissolution.[1][8]
Q3: How should I prepare a stock solution of CB-1158?
For biochemical assays, CB-1158 can be dissolved in 100% DMSO.[5][9] For cell-based assays, it is recommended to dissolve CB-1158 in Milli-Q water.[5][9] One supplier provides a protocol for preparing a 10 mM stock solution in DMSO.[10] Another suggests a maximum solubility of 55 mg/mL in DMSO, which may require ultrasonic assistance.[1]
General Workflow for CB-1158 Stock Solution Preparation and Use
Caption: Experimental workflow for preparing and using CB-1158.
Troubleshooting Guide
Problem 1: CB-1158 is not fully dissolving.
-
Solution: Gentle warming and/or sonication can be used to aid the dissolution of CB-1158, particularly at higher concentrations.[1][8] Ensure you are using a recommended solvent such as DMSO or water.
Problem 2: Inconsistent results in cell-based assays.
-
Solution 1 (Stock Solution Stability): Prepare fresh dilutions of CB-1158 from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solution 2 (Media Components): The composition of your cell culture media can influence the effective concentration of CB-1158. A study using HepG2 and K-562 cells utilized SILAC RPMI-1640 media containing 5% heat-inactivated and dialyzed FBS, antibiotics/anti-mycotic, 10 mM L-arginine, 0.27 mM L-lysine, and 2 mM L-glutamine.[1][3] Ensure your media components are consistent across experiments.
-
Solution 3 (Air and Light Sensitivity): CB-1158 is sensitive to air and light, which can lead to oxidation and the formation of impurities. Protect stock solutions and the solid compound from light and store under an inert atmosphere if possible.
Problem 3: Observed cytotoxicity at expected effective concentrations.
-
Solution: While CB-1158 is not reported to be directly cytotoxic to murine cancer cell lines, high concentrations of the solvent (e.g., DMSO) can be toxic to cells.[1] Ensure the final concentration of DMSO in your cell culture media is at a non-toxic level (typically below 0.5%). Perform a solvent toxicity control in your experiments.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (Human Arginase 1) | 86 nM - 98 nM | [1][3][10] |
| IC50 (Human Arginase 2) | 296 nM | [1][3] |
| IC50 (Native Arginase 1) | 116 nM - 178 nM | [1][3] |
| Solubility in DMSO | 10 mM - 55 mg/mL | [1][10] |
| Solubility in Water | 30 mg/mL | [8] |
Storage and Stability
| Form | Storage Temperature | Duration | Special Conditions | Source |
| Solid | -20°C | ≥ 4 years | Store in the dark, protect from air and light.[2] | [2][10] |
| In Solvent (-20°C) | -20°C | 1 month | Stored under nitrogen, away from moisture.[1] | [1][10] |
| In Solvent (-80°C) | -80°C | 6 months | Stored under nitrogen, away from moisture.[1] | [1][8][10] |
Experimental Protocols
Protocol 1: Preparation of CB-1158 Stock Solution
-
Aseptically weigh the desired amount of solid CB-1158 powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
If necessary, gently warm the solution and/or sonicate in a water bath until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro T-Cell Proliferation Assay with Myeloid Cell Co-culture
This protocol is adapted from studies demonstrating the mechanism of action of CB-1158.[5][9]
-
Isolate Myeloid Cells and T-Cells: Isolate human granulocytes (a type of myeloid cell) and autologous T-cells from healthy donor peripheral blood.
-
Cell Culture: Culture the purified granulocytes. These cells will spontaneously release active Arginase 1 into the culture medium.
-
Co-culture Setup: Co-culture the activated granulocytes with the autologous T-cells.
-
CB-1158 Treatment: Treat the co-cultures with a dose range of CB-1158 (prepared by diluting the stock solution in the cell culture medium). Include a vehicle control (medium with the same final concentration of DMSO).
-
Proliferation Assay: After a suitable incubation period (e.g., 48-72 hours), assess T-cell proliferation using a standard method such as CFSE dilution measured by flow cytometry or a BrdU incorporation assay.
-
Data Analysis: Compare the T-cell proliferation in the CB-1158 treated groups to the vehicle control. A successful experiment will show that CB-1158 restores T-cell proliferation in a dose-dependent manner.[5][9]
Troubleshooting Logic for In Vitro Assays
Caption: A logical troubleshooting guide for CB-1158 in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Immune suppression - ACIR Journal Articles [acir.org]
- 5. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment [frontiersin.org]
- 8. Numidargistat dihydrochloride | ARG1 inhibitor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. CB-1158 (Numidargistat, INCB001158) | Arginase inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Optimizing CB-1158 Dosage to Minimize Off-target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of CB-1158, a potent arginase inhibitor, to minimize potential off-target effects. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CB-1158?
CB-1158 is a potent, orally bioavailable small-molecule inhibitor of arginase, an enzyme that plays a critical role in tumor immune evasion.[1] Arginase depletes the amino acid L-arginine in the tumor microenvironment, which is essential for the proliferation and activation of cytotoxic T-cells and Natural Killer (NK) cells. By inhibiting arginase, CB-1158 restores L-arginine levels, thereby reversing this immunosuppressive mechanism and enabling the immune system to mount an anti-tumor response.[1]
Q2: What are the known on-target IC50 values for CB-1158?
CB-1158 has been shown to inhibit both human arginase 1 (ARG1) and arginase 2 (ARG2). The half-maximal inhibitory concentrations (IC50) are provided in the table below.
| Target Enzyme | IC50 (nM) |
| Recombinant Human Arginase 1 | 86[2] |
| Recombinant Human Arginase 2 | 296[2] |
| Native Arginase 1 (human granulocyte lysate) | 178[2] |
| Native Arginase 1 (human erythrocyte lysate) | 116[2] |
| Native Arginase 1 (human hepatocyte lysate) | 158[2] |
| Native Arginase 1 (cancer patient plasma) | 122[2] |
Q3: Has CB-1158 been profiled for off-target activity?
CB-1158 has been shown to be selective for arginase over nitric oxide synthases (nNOS, eNOS, and iNOS), with IC50 values greater than 50 µM for these enzymes.[3] Comprehensive off-target screening panels, such as broad kinase panels, are crucial for identifying other potential off-target interactions that could lead to unintended biological effects. Researchers should consider performing such screens to build a complete selectivity profile of CB-1158 in their specific experimental system.
Troubleshooting Guide
Issue 1: Unexpected cytotoxicity observed in cell-based assays.
-
Question: I am observing a decrease in cell viability in my cancer cell line monoculture after treatment with CB-1158, which is unexpected as it's not supposed to be directly cytotoxic. What could be the cause?
-
Answer: While CB-1158 is not expected to be directly cytotoxic to cancer cells, high concentrations might lead to off-target effects.[4] It is also possible that the observed effect is specific to your cell line. To troubleshoot this, you can perform the following:
-
Dose-Response Curve: Generate a more detailed dose-response curve to determine the precise concentration at which cytotoxicity occurs.
-
Cell Viability Assay: Use a standard cell viability assay, such as the MTT assay, to quantify the cytotoxic effect. A detailed protocol is provided below.
-
Off-Target Kinase Profiling: Consider that at higher concentrations, small molecule inhibitors can interact with unintended kinases. A kinase selectivity profiling experiment can help identify potential off-target kinases. A general protocol for an in vitro kinase assay is provided below.
-
Issue 2: Inconsistent results in T-cell proliferation assays.
-
Question: My in vitro T-cell proliferation assay results with CB-1158 are variable. How can I improve the reproducibility of my experiments?
-
Answer: In vitro co-culture systems can be complex. Variability can arise from several factors, including the health and ratio of your co-cultured cells (e.g., myeloid cells and T-cells), and the concentration of CB-1158.
-
Optimize Co-culture Conditions: Ensure consistent cell numbers and ratios in your co-culture setup.
-
Titrate CB-1158: Perform a careful dose-titration of CB-1158 to find the optimal concentration that reverses myeloid cell-mediated T-cell suppression without causing any off-target effects.
-
Confirm Arginase Inhibition: Measure L-arginine levels in your culture supernatant to confirm that CB-1158 is effectively inhibiting arginase at the concentrations used.
-
Issue 3: Observing signs of systemic inflammation in vivo.
-
Question: In my in vivo studies, I'm observing signs of systemic inflammation at higher doses of CB-1158. Could this be an off-target effect?
-
Answer: Systemic inflammation could be a result of on-target effects, such as a robust anti-tumor immune response, or it could be due to off-target effects, such as the induction of a cytokine storm.
-
Cytokine Profiling: Perform a cytokine release assay using peripheral blood mononuclear cells (PBMCs) to assess whether CB-1158 induces the release of pro-inflammatory cytokines. A general protocol for an in vitro cytokine release assay is provided below.
-
Dose De-escalation: If significant inflammation is observed, a dose de-escalation study should be performed to identify a dose that maintains anti-tumor efficacy while minimizing inflammatory side effects.
-
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of CB-1158 on cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Compound Addition: The next day, add serial dilutions of CB-1158 to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.[5][6][7][8]
Protocol 2: In Vitro Kinase Inhibition Assay
This general protocol can be adapted to assess the inhibitory activity of CB-1158 against a specific kinase.
-
Reagent Preparation: Prepare the kinase, substrate, and ATP in a suitable kinase buffer. Prepare serial dilutions of CB-1158.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and CB-1158 (or vehicle control).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify kinase activity using a suitable detection method, such as a radiometric assay or a fluorescence-based assay.[9][10][11]
Protocol 3: In Vitro Cytokine Release Assay
This protocol is for assessing the potential of CB-1158 to induce cytokine release from human PBMCs.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in complete RPMI 1640 medium.
-
Compound Addition: Add serial dilutions of CB-1158. Include a positive control (e.g., PHA or LPS) and a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of key cytokines (e.g., IL-6, TNF-α, IFN-γ) in the supernatant using a multiplex bead-based assay or ELISA.[12][13][14][15]
Visualizations
Caption: Mechanism of action of CB-1158 in the tumor microenvironment.
Caption: Experimental workflow for investigating off-target effects of CB-1158.
Caption: Troubleshooting decision tree for CB-1158 off-target effects.
References
- 1. Calithera Biosciences, Inc. Selects Immuno-Oncology Clinical Candidate CB-1158, An Oral Arginase Inhibitor For The Treatment Of Cancer - BioSpace [biospace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro kinase assay [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Cytokine Storm panel | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
- 15. An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Arginase Inhibition with CB-1158
Welcome to the technical support center for researchers utilizing the arginase inhibitor, CB-1158. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CB-1158?
CB-1158 is an orally bioavailable small molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2), with a higher potency for ARG1.[1][2][3] Arginase is an enzyme that depletes the amino acid L-arginine in the tumor microenvironment. L-arginine is essential for the proliferation and function of anti-tumor immune cells, such as T cells and Natural Killer (NK) cells.[1][4] By inhibiting arginase, CB-1158 restores L-arginine levels, thereby promoting an immune-mediated anti-tumor response.[1][5][6]
Q2: What are the recommended concentrations of CB-1158 for in vitro and in vivo experiments?
-
In vitro: For cellular assays, the IC50 of CB-1158 for recombinant human ARG1 is approximately 86 nM and for ARG2 is 296 nM.[1][2] A dose-titration is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
In vivo: In murine syngeneic tumor models, CB-1158 is often administered by oral gavage at a dose of 100 mg/kg twice daily.[1]
Q3: Is CB-1158 directly cytotoxic to cancer cells?
No, CB-1158 is not directly cytotoxic to cancer cells.[1] Its anti-tumor effect is immune-mediated.[1][5][6]
Troubleshooting Guides
Guide 1: Unexpected Lack of Efficacy in Preclinical Models
Problem: CB-1158 treatment does not result in significant tumor growth inhibition in our animal model.
| Potential Cause | Troubleshooting Step |
| Immune-compromised animal model | CB-1158's efficacy is dependent on an intact immune system.[1] Ensure you are using an immunocompetent mouse model (e.g., C57BL/6, BALB/c). The efficacy of CB-1158 is abrogated in SCID mice.[1] |
| Low Arg1 expression in the tumor microenvironment | The efficacy of CB-1158 correlates with the presence of Arg1-expressing myeloid cells in the tumor.[1] Assess Arg1 expression in your tumor model by immunohistochemistry (IHC) or immunofluorescence (IF). |
| Suboptimal dosing or administration | Ensure correct dosage and twice-daily oral gavage administration.[1] Confirm drug uptake and target engagement by measuring plasma and tumor arginine levels, which should increase with treatment.[5][6][7] |
| Development of resistance | Consider potential resistance mechanisms (see Resistance Mechanisms section below). |
Guide 2: Inconsistent Results in T-cell Proliferation Assays
Problem: We are observing high variability or poor T-cell proliferation in our co-culture assays with myeloid cells and CB-1158.
| Potential Cause | Troubleshooting Step |
| Myeloid cell viability and function | Ensure high viability of isolated myeloid-derived suppressor cells (MDSCs) or other myeloid cells. Use freshly isolated cells whenever possible. |
| T-cell activation | Confirm robust T-cell activation in your positive control wells (e.g., with anti-CD3/CD28 stimulation). Titrate the concentration of activating antibodies. |
| Cell density | Optimize the ratio of myeloid cells to T-cells. Too many myeloid cells can lead to excessive suppression that may not be overcome by CB-1158. |
| Assay duration | T-cell proliferation is a dynamic process. Perform a time-course experiment (e.g., 3-5 days) to determine the optimal endpoint for your assay. |
| Dye labeling issues (for dye dilution assays) | Ensure uniform labeling of T-cells with proliferation dyes (e.g., CFSE, CellTrace Violet). Use a consistent and validated staining protocol. |
Overcoming Resistance to CB-1158
While specific resistance mechanisms to CB-1158 are still under investigation, insights can be drawn from resistance to general arginine deprivation therapies.
Potential Resistance Mechanisms
-
Upregulation of Argininosuccinate Synthetase 1 (ASS1): ASS1 is a key enzyme in the synthesis of arginine from citrulline. Cancer cells that upregulate ASS1 can become self-sufficient for arginine, thereby bypassing the effect of arginase inhibition.
-
Metabolic Reprogramming: Tumor cells may adapt their metabolism to become less dependent on arginine. This can include shifts towards glycolysis or oxidative phosphorylation, and increased reliance on other amino acids like glutamine or aspartic acid.
-
Induction of Autophagy: Cancer cells can induce autophagy to recycle intracellular components, including arginine from protein degradation, to survive in an arginine-depleted environment.
-
Upregulation of Arginine Transporters: Increased expression of cationic amino acid transporters (CATs), such as CAT-1, on cancer cells could enhance their ability to scavenge available arginine, potentially counteracting the effects of arginase inhibition.[8]
Strategies to Overcome Resistance
-
Combination Therapies: Combining CB-1158 with other anti-cancer agents can enhance its efficacy and potentially overcome resistance. Synergistic effects have been observed with:
-
Immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1): CB-1158 can enhance the efficacy of checkpoint blockade by increasing the infiltration and activation of CD8+ T cells and NK cells in the tumor microenvironment.[1][9]
-
Chemotherapy (e.g., gemcitabine): CB-1158 can augment the anti-tumor effects of certain chemotherapies.[1]
-
Adoptive cell therapy: Combining CB-1158 with adoptive T-cell or NK-cell therapy has shown enhanced tumor growth inhibition.[1]
-
-
Targeting ASS1: For tumors that develop resistance through ASS1 upregulation, combination with ASS1 inhibitors (if available) or therapies that target downstream metabolic pathways could be a potential strategy.
-
Inhibition of Autophagy: Co-treatment with autophagy inhibitors (e.g., chloroquine) may prevent cancer cells from recycling arginine and enhance the efficacy of CB-1158.
Quantitative Data
Table 1: In Vitro Potency of CB-1158
| Target | IC50 (nM) | Source |
| Recombinant Human Arginase 1 (ARG1) | 86 | [1][2][3] |
| Recombinant Human Arginase 2 (ARG2) | 296 | [1][2][3] |
| Native Arginase in Human Granulocyte Lysates | ~160-178 | [1][4] |
| Native Arginase in Human Erythrocyte Lysates | 116 | [4] |
| Native Arginase in Primary Human Hepatocyte Lysates | 158 | [4] |
| Arginase in Cancer Patient Plasma | 122 | [4] |
Table 2: Pharmacodynamic Effects of CB-1158 in a Phase 1 Clinical Trial (NCT02903914)
| CB-1158 Dose | Steady-State Plasma Trough Levels (µM) | Fold Increase in Plasma Arginine |
| 50 mg BID | 1.6 | 2.4 |
| 100 mg BID | 4.5 | 4.0 |
| Data from Papadopoulos et al., 2017 ASCO Annual Meeting.[7] |
Experimental Protocols
Protocol 1: In Vitro T-cell Proliferation Assay with Myeloid Cell Co-culture
This protocol is adapted from standard methods to assess the ability of CB-1158 to reverse myeloid cell-mediated T-cell suppression.
Materials:
-
CB-1158
-
Human or mouse T-cells
-
Human or mouse myeloid-derived suppressor cells (MDSCs) or other myeloid cell populations of interest
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Isolate T-cells and myeloid cells from your source of interest (e.g., peripheral blood, spleen) using standard cell isolation techniques (e.g., magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS)).
-
Label T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Seed myeloid cells into a 96-well round-bottom plate at a desired density.
-
Add labeled T-cells to the wells containing myeloid cells at an optimized effector-to-target ratio (e.g., 1:1, 2:1 T-cell to myeloid cell).
-
Add CB-1158 at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add T-cell activation reagents (e.g., anti-CD3/CD28 antibodies) to all wells except for the unstimulated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Harvest cells and stain with viability dye and fluorescently-labeled antibodies for T-cell markers (e.g., CD4, CD8).
-
Acquire data on a flow cytometer and analyze the dilution of the proliferation dye in the T-cell populations to determine the extent of proliferation.
Protocol 2: Arginase Activity Assay in Cell Lysates or Plasma
This protocol describes a colorimetric method to measure arginase activity based on the quantification of urea (B33335) produced.
Materials:
-
CB-1158
-
Cell lysates or plasma samples
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 1 µM pepstatin A, 1 µM leupeptin, and 0.4% Triton X-100)
-
Arginine buffer (e.g., 50 mM Tris-HCl, pH 9.5, containing 10 mM MnCl2)
-
L-arginine solution (e.g., 0.5 M, pH 9.7)
-
Urea colorimetric detection reagents (e.g., a-isonitrosopropiophenone)
-
96-well flat-bottom plate
-
Spectrophotometer
Procedure:
-
Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to remove debris. For plasma samples, urea may need to be removed using a spin column.
-
Activate arginase by pre-incubating the lysate or plasma with Tris-HCl buffer containing MnCl2 at 55-60°C for 10 minutes.
-
Initiate the enzymatic reaction by adding L-arginine solution to the activated samples in a 96-well plate.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an acid solution (e.g., a mixture of H2SO4, H3PO4, and water).
-
Add the colorimetric reagent (e.g., a-isonitrosopropiophenone) and incubate at 100°C for 45 minutes.
-
Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate arginase activity by comparing the absorbance of the samples to a standard curve generated with known concentrations of urea.
Visualizations
Caption: Mechanism of action of CB-1158 in the tumor microenvironment.
Caption: Experimental workflow for a T-cell proliferation assay.
Caption: Potential mechanisms of resistance to arginase inhibition.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Arginase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Arginase Activity Assay Kit (Colorimetric) (ab180877) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment [frontiersin.org]
- 8. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: CB-1158 Combination Therapy Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CB-1158 in combination therapy experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the planning and execution of in vitro and in vivo experiments involving CB-1158.
A. General Questions
Q1: What is the mechanism of action of CB-1158?
CB-1158 is a potent and orally bioavailable small-molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2] Arginase is an enzyme that depletes the amino acid L-arginine in the tumor microenvironment.[2] L-arginine is essential for the proliferation and activation of immune cells such as T cells and Natural Killer (NK) cells. By inhibiting arginase, CB-1158 restores L-arginine levels, thereby enhancing the anti-tumor immune response.[1][3]
Q2: What types of therapies are commonly combined with CB-1158?
CB-1158 is often evaluated in combination with:
-
Immune checkpoint inhibitors: (e.g., anti-PD-1/PD-L1 or anti-CTLA-4 antibodies) to enhance the restored T-cell function.[4]
-
Chemotherapy: (e.g., gemcitabine) where CB-1158 can help to overcome myeloid-derived immune suppression.[5][6]
-
Adoptive cell therapies: (e.g., CAR-T or NK cells) to improve the persistence and efficacy of the transferred immune cells.[5][6]
B. In Vitro Experiment Troubleshooting
Q3: We are not observing the expected synergistic effect on cancer cell viability when combining CB-1158 with another drug in our 2D cell culture model. What could be the reason?
CB-1158's primary mechanism is to modulate the immune response by restoring arginine levels for immune cells.[3] In a typical 2D cancer cell monoculture, there are no immune cells present, so the direct cytotoxic effect of CB-1158 is often minimal.[3] The synergistic effect is more likely to be observed in co-culture systems that include immune cells (like T cells or NK cells) and myeloid cells (which express arginase).[1]
Q4: Our co-culture of cancer cells and immune cells shows high variability in T-cell proliferation after CB-1158 treatment. What are the potential causes and solutions?
High variability can stem from several factors:
-
Inconsistent ratios of immune cells to cancer cells: Ensure precise cell counting and seeding for consistent co-culture setups.
-
Variable arginase expression by myeloid cells: If using primary myeloid cells, their arginase expression can vary between donors. Consider using a myeloid cell line with stable arginase expression or pre-screening donors.
-
Health and activation state of T-cells: Use freshly isolated T-cells and a consistent activation protocol.
Q5: We are seeing unexpected toxicity in our co-culture experiments with CB-1158 and a partner compound. How can we troubleshoot this?
-
Assess individual drug toxicity first: Determine the IC50 of each drug individually on all cell types in your co-culture to identify potential off-target effects.
-
Evaluate the vehicle's toxicity: Ensure the solvent used to dissolve CB-1158 and the partner drug (e.g., DMSO) is at a non-toxic concentration.
-
Staggered dosing: Consider adding the drugs at different time points. For example, pre-treating the myeloid cells with CB-1158 before adding T-cells and the partner compound.
C. In Vivo Experiment Troubleshooting
Q6: We are not observing a significant anti-tumor effect of CB-1158 in our syngeneic mouse model. What are some possible reasons?
-
Immune status of the mouse model: The anti-tumor activity of CB-1158 is dependent on an intact immune system.[3] Ensure you are using immunocompetent mice (e.g., C57BL/6 or BALB/c) and not immunodeficient strains (e.g., nude or SCID mice).[3]
-
Tumor microenvironment: The specific tumor model may lack a significant infiltration of arginase-expressing myeloid cells. It is advisable to perform immunohistochemistry or flow cytometry on baseline tumors to confirm the presence of these cells.
-
Dosing and administration: Ensure the correct dose, route, and frequency of administration are being used. CB-1158 is typically administered orally twice daily.[7]
Q7: The combination of CB-1158 and our partner drug is causing excessive weight loss and other signs of toxicity in our mice. What steps can we take?
-
Dose reduction: Reduce the dose of one or both compounds. A dose-finding study for the combination is recommended.
-
Staggered administration: Administer the drugs on different days or at different times of the day.
-
Supportive care: Provide supportive care such as hydration and nutritional supplements to the mice.
-
Closer monitoring: Increase the frequency of monitoring for signs of toxicity.
II. Experimental Protocols & Data
A. In Vitro Arginase Activity Assay
This protocol is for measuring the inhibitory effect of CB-1158 on arginase activity in cell lysates.
Protocol:
-
Cell Lysate Preparation:
-
Culture arginase-expressing cells (e.g., HepG2 or K-562) to the desired density.[8]
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100 with protease inhibitors).
-
-
Arginase Activation:
-
Incubate the cell lysate with an activation buffer containing 10 mM MnCl2 at 55-56°C for 10 minutes.
-
-
Inhibition with CB-1158:
-
Add varying concentrations of CB-1158 or vehicle control to the activated lysate and incubate for a specified time.
-
-
Arginase Reaction:
-
Add L-arginine (0.5 M, pH 9.7) as a substrate and incubate at 37°C for 1-2 hours.
-
-
Reaction Termination and Urea (B33335) Detection:
-
Stop the reaction with an acidic solution (e.g., a mixture of H2SO4, H3PO4, and water).
-
Add α-isonitrosopropiophenone and heat at 95-100°C for 30-45 minutes.
-
Measure the absorbance at 540 nm to quantify the urea produced.
-
Data Presentation:
| Parameter | Value | Reference |
| CB-1158 IC50 (recombinant human ARG1) | 98 nM | [1] |
| CB-1158 IC50 (recombinant human ARG2) | 249 nM | [1] |
| CB-1158 IC50 (human neutrophils) | 160 nM | [1] |
B. In Vivo Syngeneic Mouse Model Protocol
This protocol outlines a general procedure for evaluating the efficacy of CB-1158 in combination with an immune checkpoint inhibitor in a syngeneic mouse model.
Protocol:
-
Cell Implantation:
-
Inject a suitable number of cancer cells (e.g., 1x10^6 LLC1 or B16F10 cells) subcutaneously into the flank of immunocompetent mice.[7]
-
-
Treatment Initiation:
-
Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
-
CB-1158 Administration:
-
Administer CB-1158 orally (gavage) twice daily at a dose of 100 mg/kg.[7]
-
-
Combination Therapy Administration:
-
Administer the partner drug (e.g., anti-PD-1 antibody) as per its established protocol (e.g., intraperitoneal injection every 3-4 days).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, tumors can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
-
III. Visualizations
A. Signaling Pathway
Caption: Mechanism of action of CB-1158 in the tumor microenvironment.
B. Experimental Workflow
Caption: General experimental workflow for CB-1158 combination therapy studies.
C. Troubleshooting Logic
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Arginase Activity Assay Kit (Colorimetric) (ab180877) | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nationalacademies.org [nationalacademies.org]
- 6. Immune suppression - ACIR Journal Articles [acir.org]
- 7. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Oral Bioavailability of CB-1158 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the oral bioavailability of the arginase inhibitor CB-1158 (Numidargistat, INCB001158) in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is CB-1158 and why is its oral bioavailability important?
A1: CB-1158 is a potent and selective small-molecule inhibitor of the enzyme arginase (both ARG1 and ARG2 isoforms)[1][2]. Arginase is a key enzyme in the tumor microenvironment that depletes L-arginine, an amino acid essential for the proliferation and function of cytotoxic T-cells and Natural Killer (NK) cells[3]. By inhibiting arginase, CB-1158 aims to restore L-arginine levels, thereby enhancing the anti-tumor immune response[1][3]. Achieving good oral bioavailability is crucial for its development as a convenient, chronically administered therapeutic agent in a clinical setting.
Q2: What is the reported oral bioavailability of CB-1158?
A2: CB-1158 has been described as having high oral bioavailability in rodents[1][4]. One source indicates a good oral bioavailability (F) of 52%, which is attributed to its dipeptide-like structure and moderate clearance[5].
Q3: What is the recommended vehicle for oral administration of CB-1158 in animal studies?
A3: In published preclinical studies, CB-1158 was successfully administered to mice by dissolving it in Milli-Q water and delivering it via oral gavage[6].
Q4: What are the solubility properties of CB-1158?
A4: The solubility of CB-1158 depends on its form. The dihydrochloride (B599025) salt is soluble in both DMSO (40 mg/mL) and water (30 mg/mL), with sonication recommended to aid dissolution. The free base form is reported to be soluble in DMSO[7][8].
Q5: What is the mechanism of action of CB-1158?
A5: CB-1158 inhibits arginase, which is secreted by myeloid-derived suppressor cells (MDSCs) and other immunosuppressive cells in the tumor microenvironment. This inhibition prevents the depletion of L-arginine, an amino acid crucial for T-cell and NK-cell activation and proliferation. The restoration of L-arginine levels allows these immune cells to mount an effective anti-tumor response[1][3].
Troubleshooting Guide for Suboptimal Oral Bioavailability
Issue 1: Lower than expected plasma concentrations of CB-1158 after oral administration.
| Potential Cause | Suggested Troubleshooting Steps |
| Improper Formulation/Solubility Issues | - Ensure complete dissolution of CB-1158 in the vehicle. For the dihydrochloride salt, use sonication when preparing aqueous solutions. - Verify the pH of the dosing solution, as this can impact the solubility and stability of the compound. - For non-aqueous vehicles, ensure the chosen vehicle is appropriate for oral administration and does not cause precipitation of the compound in the gastrointestinal tract. |
| Dosing Technique Errors | - Confirm the accuracy of the oral gavage technique to ensure the full dose is delivered to the stomach and not lost due to regurgitation or incorrect placement of the gavage needle. - Ensure the volume administered is appropriate for the animal model to prevent gastrointestinal distress that could affect absorption. |
| Animal-Related Factors | - Consider the feeding status of the animals. Food can affect the absorption of orally administered drugs. Standardize the fasting period before dosing. - Differences in gastrointestinal physiology between animal strains or species can impact drug absorption. |
| Metabolic Instability | - Although CB-1158 has shown good bioavailability, extensive first-pass metabolism in the gut wall or liver can reduce systemic exposure. If suspected, conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the relevant animal species. |
Issue 2: High variability in plasma concentrations between animals.
| Potential Cause | Suggested Troubleshooting Steps |
| Inconsistent Dosing | - Standardize the dosing procedure, including the time of day, fasting conditions, and handling of the animals to minimize stress-induced physiological changes. - Ensure the dosing formulation is homogeneous and that the concentration of CB-1158 is uniform. |
| Biological Variability | - Increase the number of animals per group to improve the statistical power and better account for inter-individual differences in drug absorption and metabolism. - Ensure the health status of all animals is consistent, as underlying health issues can affect drug disposition. |
Quantitative Data
Table 1: Preclinical and Clinical Pharmacokinetic Parameters of CB-1158
| Species | Dose | Route | Tmax | Cmax | AUC | Oral Bioavailability (F) | Half-life (t½) | Reference |
| Human | 50 mg BID | Oral | ~4 h | 1.6 µM (trough) | Data not available | Data not available | ~6 h | [5] |
| Human | 100 mg BID | Oral | ~4 h | 4.5 µM (trough) | Data not available | Data not available | ~6 h | [5] |
| Rodents | Not specified | Oral | Data not available | Data not available | Data not available | 52% | Data not available | [5] |
| Mice | 100 mg/kg BID | Oral | Data not available | Data not available | Data not available | "High" | Data not available | [1][4] |
| Rats | Not specified | Oral | Data not available | Data not available | Data not available | "High" | Data not available | [4] |
Experimental Protocols
Protocol 1: Oral Administration of CB-1158 in Mice
-
Formulation Preparation:
-
Weigh the required amount of CB-1158 dihydrochloride.
-
Dissolve in Milli-Q water to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Use sonication to ensure complete dissolution.
-
Prepare the formulation fresh daily.
-
-
Animal Handling and Dosing:
-
Fast the mice for a standardized period (e.g., 4 hours) before dosing, ensuring free access to water.
-
Weigh each mouse to calculate the precise dosing volume.
-
Administer the CB-1158 solution via oral gavage using a suitable gauge gavage needle.
-
Monitor the animals for any signs of distress post-administration.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of CB-1158 in plasma samples using a validated LC-MS/MS method.
-
Visualizations
Caption: Signaling pathway of CB-1158 in the tumor microenvironment.
Caption: Experimental workflow for an oral bioavailability study.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Protocols for Long-Term CB-1158 Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the arginase inhibitor CB-1158 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CB-1158?
A1: CB-1158 is a potent and selective small-molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3] Myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), often overexpress ARG1 in the tumor microenvironment (TME).[2][4][5] This enzyme depletes L-arginine, an amino acid crucial for T-cell and Natural Killer (NK) cell proliferation and function.[5][6] By inhibiting arginase, CB-1158 restores L-arginine levels, thereby reversing myeloid cell-mediated immune suppression and promoting an anti-tumor immune response.[4][5][7] The efficacy of CB-1158 is dependent on an intact immune system, as it is not directly cytotoxic to cancer cells.[2][8][9]
Q2: What is the recommended solvent and storage condition for CB-1158?
A2: For in vivo studies, CB-1158 can be dissolved in water.[4] For in vitro biochemical and cell-based assays, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[1][4] The compound is stable for at least four years when stored at -20°C.[1] For stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month, under nitrogen and away from moisture.[3]
Q3: Can CB-1158 be used in combination with other therapies?
A3: Yes, preclinical studies have demonstrated that CB-1158 can act synergistically with other anti-cancer agents.[4][10] It has been shown to enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1, anti-CTLA-4), adoptive T-cell therapy, adoptive NK-cell therapy, and conventional chemotherapy agents like gemcitabine.[4][5][9] The combination of CB-1158 with checkpoint inhibitors has been observed to increase the number of tumor-infiltrating CD8+ T-cells and enhance the expression of pro-inflammatory cytokines and chemokines within the tumor microenvironment.[9]
Troubleshooting Guides
Problem 1: Lack of In Vivo Efficacy (No significant tumor growth inhibition)
| Potential Cause | Troubleshooting Step | Rationale |
| Compromised Immune System of Animal Model | Confirm the use of immunocompetent mouse strains (e.g., C57BL/6, BALB/c). Avoid using immunodeficient strains like SCID or nude mice for efficacy studies.[8][9] | CB-1158's anti-tumor effect is immune-mediated and requires functional T-cells and NK-cells.[4][8] Studies in SCID mice showed an abrogation of CB-1158 efficacy.[4][8] |
| Suboptimal Dosing Regimen | A common starting dose in murine models is 100 mg/kg administered via oral gavage twice daily (BID).[3][4] Ensure the dosing schedule maintains sustained plasma concentrations of the drug. | A twice-daily oral dosing schedule has been shown to sustain the pharmacodynamic effect of arginase inhibition in tumors over a 24-hour period.[8] |
| Poor Bioavailability or Formulation Issues | Ensure complete dissolution of CB-1158 in the vehicle (water for oral gavage). Prepare fresh formulations regularly. | CB-1158 is orally bioavailable, but improper formulation can affect absorption and efficacy.[7][8] |
| Tumor Model Insensitivity | The tumor microenvironment of the selected model may lack significant myeloid cell infiltration or arginase expression. Profile baseline tumors for Arg1+ myeloid cells. | CB-1158's efficacy is linked to the presence of arginase-expressing immunosuppressive myeloid cells in the TME.[4][5] |
Problem 2: Inconsistent Results in In Vitro T-cell Proliferation Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Arginase Activity from Myeloid Cells | Isolate and use myeloid cells (e.g., granulocytes, MDSCs) known to express high levels of arginase.[7] Confirm arginase activity in your myeloid cell population. | The suppression of T-cell proliferation in these co-culture assays is dependent on L-arginine depletion by arginase-producing myeloid cells.[7] |
| Inappropriate Cell Ratios | Optimize the ratio of myeloid cells to T-cells in the co-culture. A higher ratio of suppressor cells may be needed to achieve significant T-cell suppression. | The degree of T-cell suppression is dependent on the concentration of arginase, which is influenced by the number of myeloid cells. |
| Incorrect CB-1158 Concentration | Perform a dose-response curve to determine the optimal concentration of CB-1158. The IC50 for reversing granulocyte-induced T-cell suppression is approximately 0.204 µM.[1] | Suboptimal concentrations will not sufficiently inhibit arginase activity, while excessively high concentrations could have off-target effects. |
| Issues with T-cell Activation | Ensure proper T-cell activation using stimuli like anti-CD3/CD28 antibodies or phytohemagglutinin (PHA). | T-cell proliferation must be robustly induced to observe the suppressive effects of myeloid cells and the subsequent rescue by CB-1158. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of CB-1158
| Target | Source | IC50 (nM) |
| Recombinant Human Arginase 1 | - | 86[2][3] |
| Recombinant Human Arginase 2 | - | 296[2][3] |
| Native Arginase 1 | Human Granulocyte Lysate | 178[2][3] |
| Native Arginase 1 | Human Erythrocyte Lysate | 116[2][3] |
| Native Arginase 1 | Human Hepatocyte Lysate | 158[2][3] |
| Native Arginase 1 | Cancer Patient Plasma | 122[2][3] |
Table 2: In Vivo Dosing and Pharmacodynamic Effects of CB-1158 in Murine Models
| Parameter | Details | Reference |
| Animal Model | Syngeneic mouse models (e.g., LLC, CT26, B16F10, 4T1) | [4][7] |
| Administration Route | Oral gavage | [3] |
| Standard Dose | 100 mg/kg, twice daily (BID) | [3][4] |
| Vehicle | Water | |
| Pharmacodynamic Effect | 3-4 fold increase in tumor arginine levels | [8] |
| Observed Outcomes | Increased plasma arginine levels, tumor growth inhibition, increased CD8+ T-cell and NK-cell infiltration | [4][5][8] |
Experimental Protocols
Protocol 1: In Vivo Murine Tumor Model for Efficacy Assessment
-
Cell Implantation: Subcutaneously inject 1 x 10^6 tumor cells (e.g., CT26, LLC) into the flank of immunocompetent mice (e.g., BALB/c, C57BL/6).[4] For orthotopic models like 4T1, inject 1 x 10^5 cells into the mammary fat pad.[3]
-
Treatment Initiation: Once tumors are palpable or reach a predetermined size, randomize mice into treatment and control groups.
-
CB-1158 Preparation and Administration: Dissolve CB-1158 in sterile water. Administer 100 mg/kg via oral gavage twice daily. The control group receives an equivalent volume of the vehicle (water).[3][4]
-
Monitoring: Measure tumor volume (using calipers, calculated as Length x Width²/2) and body weight three times per week.[3][11] Monitor animal health and note any adverse effects.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and downstream analysis (e.g., flow cytometry for immune cell infiltration, qPCR for gene expression, or mass spectrometry for arginine levels).[4][5]
Protocol 2: In Vitro T-cell Proliferation Suppression and Rescue Assay
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) and purify T-cells and granulocytes.
-
Co-culture Setup: Co-culture purified T-cells with autologous granulocytes.
-
T-cell Activation: Stimulate T-cells with anti-CD3/CD28 beads or other appropriate mitogens.
-
CB-1158 Treatment: Add a dose titration of CB-1158 (dissolved in DMSO, then diluted in media) to the co-cultures.
-
Proliferation Measurement: After a suitable incubation period (e.g., 72-96 hours), measure T-cell proliferation using methods such as [³H]-thymidine incorporation or CFSE dilution by flow cytometry.
-
Data Analysis: Compare T-cell proliferation in the presence and absence of granulocytes and across different concentrations of CB-1158 to determine the extent of suppression and rescue.
Visualizations
Caption: Mechanism of CB-1158 in the tumor microenvironment.
Caption: Standard workflow for in vivo assessment of CB-1158.
Caption: Logical flow for troubleshooting in vivo experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginases and Arginine Deficiency Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
Potential mechanisms of acquired resistance to Numidargistat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Numidargistat (CB-1158). The information is based on established mechanisms of resistance to arginine deprivation therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Numidargistat?
Numidargistat is a potent and orally active inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1] By inhibiting these enzymes, Numidargistat blocks the breakdown of L-arginine, thereby increasing its availability in the tumor microenvironment.[2] This restoration of L-arginine levels is intended to enhance the function of immune cells, such as T-cells, which are often suppressed by arginine depletion in the tumor microenvironment, and to inhibit the proliferation of cancer cells that may be dependent on pathways fueled by arginine catabolism.[3][4][5]
Q2: My cancer cell line/model is showing reduced sensitivity to Numidargistat over time. What are the potential mechanisms of acquired resistance?
While specific data on acquired resistance to Numidargistat is limited, several mechanisms have been identified for resistance to arginine deprivation therapies in general. These are the most likely culprits for decreased sensitivity to Numidargistat and should be investigated:
-
Upregulation of Argininosuccinate Synthetase 1 (ASS1): Many tumors are deficient in ASS1, an enzyme essential for the synthesis of arginine from citrulline, making them dependent on external arginine.[6][7][8] A common mechanism of acquired resistance is the re-expression or upregulation of ASS1, which allows the cancer cells to produce their own arginine and bypass the effects of arginase inhibition.[7][9] This can be driven by the activation of transcription factors like c-Myc.[9]
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to survive under arginine-deprived conditions. This may include an increased reliance on glycolysis or glutamine metabolism to fuel their growth and proliferation.[6][7]
-
Enhanced Autophagy: As a pro-survival response, cancer cells can increase autophagy to degrade and recycle intracellular components, providing a temporary internal source of arginine and other essential nutrients.[7][9]
-
Increased Arginine Import: Upregulation of specific amino acid transporters, such as Cationic Amino Acid Transporter-1 (CAT-1), could allow cancer cells to more efficiently scavenge low levels of extracellular arginine, thereby circumventing the effects of Numidargistat.[10][11]
-
Tumor Microenvironment-Mediated Support: Surrounding stromal cells within the tumor microenvironment can provide metabolic support to cancer cells by releasing arginine-containing extracellular vesicles, which can be taken up by cancer cells through macropinocytosis.[8]
Troubleshooting Guides
Problem: Decreased efficacy of Numidargistat in our experimental model.
This guide provides a systematic approach to investigate the potential mechanisms of acquired resistance.
Step 1: Assess ASS1 Expression Levels
Hypothesis: The resistant cells have upregulated ASS1 expression, enabling them to synthesize their own arginine.
Experimental Protocol: Western Blot for ASS1
-
Cell Lysis:
-
Culture parental (sensitive) and Numidargistat-resistant cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF (Polyvinylidene fluoride) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ASS1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Expected Outcome: Increased ASS1 protein levels in the resistant cells compared to the parental cells.
Step 2: Investigate Metabolic Reprogramming
Hypothesis: Resistant cells have shifted their metabolism to rely more on glycolysis or glutamine.
Experimental Protocol: Seahorse XF Analyzer for Metabolic Profiling
-
Cell Seeding:
-
Seed parental and resistant cells in a Seahorse XF cell culture microplate at an optimized density.
-
Allow cells to adhere and grow overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge of the Seahorse XF Analyzer.
-
Prepare assay medium (e.g., XF Base Medium) supplemented with substrates like glucose, glutamine, and pyruvate.
-
Replace the growth medium in the cell culture plate with the assay medium and incubate in a non-CO2 incubator for 1 hour.
-
-
Glycolysis Stress Test:
-
Load the sensor cartridge with glucose, oligomycin (B223565) (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glycolysis inhibitor).
-
Run the Glycolysis Stress Test on the Seahorse XF Analyzer to measure the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
-
Mito Stress Test:
-
Load the sensor cartridge with oligomycin, FCCP (a mitochondrial uncoupling agent), and a mixture of rotenone (B1679576) and antimycin A (complex I and III inhibitors).
-
Run the Mito Stress Test to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
-
Expected Outcome: Resistant cells may show a higher ECAR (indicating increased glycolysis) or a higher OCR in the presence of glutamine (indicating increased glutamine oxidation) compared to parental cells.
Step 3: Evaluate Autophagy Induction
Hypothesis: Resistant cells utilize autophagy as a survival mechanism.
Experimental Protocol: LC3-II Immunofluorescence
-
Cell Culture and Treatment:
-
Grow parental and resistant cells on glass coverslips.
-
Treat cells with Numidargistat or a known autophagy inducer (e.g., rapamycin) as a positive control.
-
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against LC3B.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Image the cells using a fluorescence microscope.
-
Quantify the formation of LC3-II puncta (autophagosomes) per cell.
-
Expected Outcome: An increased number of LC3-II puncta in resistant cells, particularly under Numidargistat treatment, compared to parental cells.
Data Summary
| Parameter | Parental (Sensitive) Cells | Numidargistat-Resistant Cells |
| ASS1 Expression | Low / Undetectable | High |
| Glycolysis (ECAR) | Baseline | Potentially Increased |
| Glutamine Oxidation (OCR) | Baseline | Potentially Increased |
| LC3-II Puncta (Autophagy) | Low | High (especially under stress) |
Visualizations
Caption: Mechanism of action of Numidargistat.
Caption: Potential mechanisms of acquired resistance to Numidargistat.
Caption: Troubleshooting workflow for investigating Numidargistat resistance.
References
- 1. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine Metabolism in Cancer Biology and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Arginine dependence of tumor cells: targeting a chink in cancer’s armor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Innate and adaptive resistance mechanisms to arginine deprivation therapies in sarcoma and other cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Canonical and Noncanonical Mechanisms of Resistance to Arginine Starva" by Leonard Christopher Rogers [openscholarship.wustl.edu]
- 9. Frontiers | Arginase: Mechanisms and Clinical Application in Hematologic Malignancy [frontiersin.org]
- 10. Arginine Signaling and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cationic Amino Acid Transporter-1-Mediated Arginine Uptake Is Essential for Chronic Lymphocytic Leukemia Cell Proliferation and Viability [frontiersin.org]
Mitigating potential toxicities of CB-1158 in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the arginase inhibitor CB-1158 in preclinical models. The information is intended for researchers, scientists, and drug development professionals to help mitigate potential toxicities and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CB-1158?
A1: CB-1158 is a potent, selective, and orally bioavailable small-molecule inhibitor of the enzyme arginase (both ARG1 and ARG2).[1] In the tumor microenvironment (TME), myeloid cells such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) express high levels of arginase.[1] Arginase depletes the amino acid L-arginine by hydrolyzing it into urea (B33335) and L-ornithine.[1] L-arginine is essential for the proliferation and activation of T cells and Natural Killer (NK) cells.[2] By inhibiting arginase, CB-1158 restores L-arginine levels in the TME, thereby overcoming myeloid cell-mediated immune suppression and promoting an anti-tumor immune response driven by T cells and NK cells.[3][4]
Diagram: Mechanism of Action of CB-1158
Caption: CB-1158 inhibits arginase, restoring L-arginine and enabling T/NK cell anti-tumor activity.
Q2: What are the known toxicities of CB-1158 in preclinical models?
A2: Preclinical studies in rodents have consistently shown that CB-1158 is well-tolerated.[4] In multiple syngeneic mouse models, twice-daily oral dosing of CB-1158 for extended periods (e.g., 23 to 40 days) showed no overt signs of toxicity or adverse impact on body weight.[3][5] The lack of apparent hepatic toxicity may be related to the observation that CB-1158 does not readily enter cells like hepatocytes.[3] While arginase inhibitors as a class carry a theoretical risk of disrupting the urea cycle, this has not been reported as a significant issue for CB-1158 in preclinical settings.[6]
Q3: We are observing weight loss in our mouse model after CB-1158 administration. Is this expected?
A3: Based on published data, weight loss is not an expected toxicity of CB-1158 administration in preclinical models.[5] Studies have shown stable body weights in mice treated with CB-1158 over several weeks.[5] If you observe weight loss, it is crucial to investigate other potential causes. Please refer to the Troubleshooting Guide below for a systematic approach to this issue.
Q4: How does CB-1158 affect L-arginine levels?
A4: CB-1158 administration leads to a significant, dose-dependent increase in both plasma and tumor L-arginine levels.[4][7] In mice with Lewis Lung Carcinoma (LLC) tumors, treatment resulted in a 3- to 4-fold increase in tumor arginine levels.[7] In a Phase 1 human trial, doses of 50 mg and 100 mg resulted in plasma arginine level increases of 2.4- and 4-fold, respectively.[8][9] This pharmacodynamic effect confirms on-target activity of the compound.[8]
Troubleshooting Guides
Guide 1: Investigating Unexpected Animal Weight Loss
If you observe unexpected weight loss or other signs of poor health (e.g., ruffled fur, lethargy) in your animal models, follow these steps to identify the root cause.
Diagram: Troubleshooting Unexpected Weight Loss
Caption: A decision tree for troubleshooting unexpected weight loss during CB-1158 studies.
Quantitative Data Summary
Table 1: Pharmacokinetic & Pharmacodynamic Profile of CB-1158
| Parameter | Species | Dose | Value | Citation |
| IC₅₀ (Human Arginase 1) | In vitro | N/A | < 100 nM | [7] |
| Oral Bioavailability | Mice, Rats | Not Specified | High | [4][7] |
| Tₘₐₓ (Time to Max Conc.) | Human | 50-100 mg | 4 hours | [8] |
| Half-life (t₁/₂) | Human | 50-100 mg | 6 hours | [8] |
| Plasma Arginine Increase | Mouse | Not Specified | 3-4 fold | [7] |
| Plasma Arginine Increase | Human | 50 mg BID | 2.4-fold | [8][9] |
| Plasma Arginine Increase | Human | 100 mg BID | 4.0-fold | [8][9] |
Table 2: Preclinical Safety Profile of CB-1158
| Animal Model | Dosing Regimen | Duration | Observed Toxicities | Citation |
| Syngeneic Mouse Models | Not Specified | At least 40 days | Well-tolerated | [3] |
| CT26 Tumor-Bearing Mice | 100 mg/kg BID | 23 days | No adverse effect on body weight | [5] |
| Rodents (General) | Not Specified | Not Specified | Very well tolerated, no impact on body weight | [7] |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for assessing the single-agent efficacy of CB-1158 in a syngeneic mouse model.
Diagram: Workflow for In Vivo Efficacy & PK/PD Study
Caption: Standard workflow for evaluating CB-1158 efficacy and pharmacodynamics in vivo.
-
Animal Model: Use immune-competent mice, such as BALB/c for CT26 colorectal tumors or C57BL/6 for B16 melanoma or LLC tumors.[3]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize animals into treatment cohorts (e.g., N=10-16 per group).[10]
-
CB-1158 Formulation and Dosing: Prepare CB-1158 in an appropriate vehicle for oral gavage. Administer CB-1158 (e.g., 100 mg/kg) or vehicle twice daily (BID).[10]
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record body weights at the same frequency to monitor for general toxicity.[5]
-
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size, or for a fixed duration (e.g., 23 days).[5] Plot mean tumor volume ± SEM for each group over time to assess efficacy.
Protocol 2: Pharmacodynamic (PD) Analysis of L-Arginine Levels
This protocol describes how to assess the on-target effect of CB-1158 by measuring L-arginine.
-
Study Design: Use tumor-bearing mice (e.g., LLC model) and include separate cohorts for PD analysis (e.g., N=5 per group).[3]
-
Dosing: Administer a single dose or multiple doses of CB-1158 as per the main study protocol.
-
Sample Collection: At a specified time point after the final dose (e.g., 2 hours), euthanize the animals.[3][5]
-
Plasma: Collect whole blood via cardiac puncture into EDTA-containing tubes. Centrifuge at 4°C to separate plasma and store at -80°C.
-
Tumor Lysates: Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C. Homogenize the frozen tissue in a suitable lysis buffer before analysis.
-
-
Analysis: Measure L-arginine concentrations in plasma and tumor lysates using Liquid Chromatography-Mass Spectrometry (LC/MS).[3] Compare levels between vehicle- and CB-1158-treated groups to determine the fold-change.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Anti-Tumor Efficacy of CB-1158 in Combination Therapies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the arginase inhibitor CB-1158. The information is designed to address common challenges and optimize experimental design for evaluating the anti-tumor efficacy of CB-1158 in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CB-1158?
A1: CB-1158 is a potent and orally bioavailable small-molecule inhibitor of arginase 1 (Arg1) and, to a lesser extent, arginase 2 (Arg2).[1][2] In the tumor microenvironment (TME), myeloid cells such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) express high levels of Arg1.[3] Arg1 depletes the amino acid L-arginine, which is essential for the proliferation and activation of T cells and Natural Killer (NK) cells.[4][5] By inhibiting arginase, CB-1158 restores L-arginine levels in the TME, thereby reversing myeloid cell-mediated immune suppression and promoting an anti-tumor immune response.[5]
Q2: What are the expected immunological effects of CB-1158 treatment in preclinical models?
A2: In syngeneic mouse models, CB-1158 treatment has been shown to shift the TME towards a pro-inflammatory state.[1] This is characterized by an increase in tumor-infiltrating CD8+ T cells and NK cells, elevated levels of inflammatory cytokines, and an increased expression of interferon-inducible genes.[1][4] This immune-mediated mechanism is supported by the observation that the anti-tumor efficacy of CB-1158 is abrogated in immunocompromised mice.[5][6]
Q3: In which preclinical models has CB-1158 shown efficacy?
A3: CB-1158 has demonstrated single-agent anti-tumor efficacy in various syngeneic mouse models, including Lewis Lung carcinoma (LLC), CT26 (colon carcinoma), B16 (melanoma), and 4T1 (breast cancer).[1][5]
Q4: With which therapeutic agents has CB-1158 been successfully combined in preclinical studies?
A4: Preclinical studies have shown that CB-1158 can enhance the anti-tumor efficacy of several standard-of-care and emerging cancer therapies, including:
-
Immune checkpoint inhibitors: (e.g., anti-PD-1, anti-PD-L1, and anti-CTLA-4 antibodies)[1][5]
-
Adoptive cell therapy: (e.g., T cell and NK cell therapy)[1]
Q5: What were the key findings from the first-in-human clinical trial of CB-1158 (NCT02903914)?
A5: The phase 1 study of CB-1158 (also known as INCB001158), both as a monotherapy and in combination with pembrolizumab (B1139204), found that the drug was generally well-tolerated.[7][8] Pharmacodynamic data confirmed on-target activity, with dose-dependent increases in plasma arginine levels.[7][9] However, the anti-tumor efficacy was limited, and response rates did not significantly exceed what would be expected for the tumor types studied.[7]
Troubleshooting Guide
Problem 1: No direct cytotoxic effect of CB-1158 is observed in in vitro cancer cell line proliferation assays.
-
Possible Cause: This is an expected outcome. The anti-tumor activity of CB-1158 is not due to direct cytotoxicity to cancer cells.[1][5] Its mechanism is immune-mediated, requiring an intact immune system to exert its effect.[5][6]
-
Recommendation: To observe the effects of CB-1158 in vitro, co-culture systems that include both immune cells (specifically myeloid cells like granulocytes or MDSCs) and T cells are necessary. In such a system, CB-1158 should be able to block myeloid cell-mediated suppression of T cell proliferation.[5]
Problem 2: Limited or no single-agent efficacy of CB-1158 in an in vivo tumor model.
-
Possible Cause 1: The tumor model lacks a significant population of Arg1-expressing myeloid cells. The efficacy of CB-1158 is dependent on the presence of an immunosuppressive TME driven by arginase activity.
-
Recommendation: Characterize the immune infiltrate of your tumor model using techniques like flow cytometry or immunohistochemistry to confirm the presence of Arg1+ myeloid cells (e.g., MDSCs, TAMs).
-
-
Possible Cause 2: The tumor model is not sufficiently immunogenic. CB-1158 relies on the activation of an anti-tumor immune response. If the tumor lacks sufficient antigens to be recognized by the immune system, the effect of reversing immunosuppression may be minimal.
-
Recommendation: Consider using tumor models known to be responsive to immunotherapies.
-
Problem 3: Sub-optimal enhancement of a combination therapy with CB-1158.
-
Possible Cause 1: Inappropriate dosing and scheduling. The pharmacokinetic and pharmacodynamic profile of CB-1158 and the combination agent need to be considered to ensure optimal target engagement.
-
Recommendation: In preclinical studies, CB-1158 has been effectively dosed orally twice daily.[5][10] Ensure that the administration of CB-1158 is timed to coincide with the desired immunological effects of the combination partner (e.g., prior to and during checkpoint blockade to enhance T cell activation).
-
-
Possible Cause 2: The combination partner's mechanism of action does not synergize with arginase inhibition. For example, if a chemotherapy agent is highly myelosuppressive, it could eliminate the very immune cells that CB-1158 aims to activate.
-
Recommendation: Select combination partners that are known to be enhanced by an immune-supportive TME. For chemotherapy, consider agents and doses that are not severely lymphodepleting.[2]
-
Problem 4: Discrepancy between promising preclinical results and limited clinical efficacy.
-
Possible Cause: This is a common challenge in drug development. The complexity of the human tumor microenvironment and inter-patient heterogeneity may not be fully recapitulated in preclinical models. The clinical trial of CB-1158 suggests that while arginase inhibition can increase plasma arginine, this may not be sufficient to overcome the multifaceted nature of immune suppression in all patients.[7]
-
Recommendation:
-
Patient Selection: Future clinical studies could focus on enrolling patients with tumors known to have high levels of Arg1 expression and a significant myeloid infiltrate.
-
Combination Strategies: Exploring combinations with other agents that target different immunosuppressive pathways may be necessary to achieve robust clinical responses.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of CB-1158
| Target | Source | IC50 (nM) |
| Arginase 1 | Recombinant Human | 86[1][2] |
| Arginase 2 | Recombinant Human | 296[1][2] |
| Arginase 1 | Human Granulocyte Lysate | 178[3] |
| Arginase 1 | Human Erythrocyte Lysate | 116[3] |
| Arginase 1 | Human Hepatocyte Lysate | 158[3] |
| Arginase 1 | Cancer Patient Plasma | 122[2][3] |
Table 2: Summary of Preclinical Combination Therapy Studies with CB-1158
| Combination Agent(s) | Tumor Model | Key Findings |
| Anti-CTLA-4 and Anti-PD-1 | 4T1 (Breast Cancer) | Significant reduction in primary tumor growth and lung metastases.[1] |
| Adoptive T Cell Therapy (PMEL-specific T cells) | B16 (Melanoma) | Significantly reduced tumor growth compared to either single agent.[1] |
| Gemcitabine | CT26 (Colon Carcinoma) | Enhanced tumor growth inhibition.[3] |
| Anti-PD-L1 | B16F10 (Melanoma) | Improved anti-tumor activity.[10] |
| Low Dose Ionizing Radiation | Madison-109 (Lung Carcinoma) | Improved anti-tumor activity.[10] |
Experimental Protocols
Protocol 1: In Vivo Assessment of CB-1158 in Combination with an Immune Checkpoint Inhibitor
-
Animal Model: Utilize a syngeneic tumor model with a known response to immune checkpoint blockade (e.g., CT26 or B16).
-
Tumor Implantation: Subcutaneously implant a known number of tumor cells into the flank of immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16).
-
Treatment Groups: Establish the following treatment groups (n=10-15 mice per group):
-
Vehicle control
-
CB-1158 alone
-
Immune checkpoint inhibitor (e.g., anti-PD-1) alone
-
CB-1158 + Immune checkpoint inhibitor
-
-
Dosing and Administration:
-
CB-1158: Administer orally at a dose of 100 mg/kg, twice daily, starting when tumors are palpable.[11]
-
Immune Checkpoint Inhibitor: Administer intraperitoneally at a previously optimized dose and schedule.
-
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis:
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice.
-
Excise tumors for analysis of the tumor microenvironment.
-
Flow Cytometry: Analyze the frequency and activation status of immune cell populations (CD8+ T cells, NK cells, MDSCs, Tregs).
-
Gene Expression Analysis (e.g., qPCR or Nanostring): Profile the expression of immune-related genes and cytokines within the tumor.[1][4]
-
Mandatory Visualizations
Caption: Mechanism of action of CB-1158 in the tumor microenvironment.
References
- 1. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 8. First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of CB-1158 and Other Arginase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The strategic depletion of arginine in the tumor microenvironment (TME) by arginase-producing myeloid cells is a significant mechanism of immune evasion, hindering effective anti-tumor immune responses. Arginase inhibitors have emerged as a promising therapeutic class to counteract this immunosuppressive mechanism. This guide provides an objective comparison of the efficacy of CB-1158 (Numidargistat), a first-in-class arginase inhibitor, with other notable arginase inhibitors in development, supported by preclinical and clinical data.
Mechanism of Action: Restoring Arginine to Fuel the Immune Response
Arginase 1 (ARG1) and Arginase 2 (ARG2) are enzymes that hydrolyze L-arginine to ornithine and urea. In the TME, myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) express high levels of ARG1, leading to the depletion of extracellular L-arginine. This amino acid is crucial for T-cell proliferation and activation. By inhibiting arginase, these drugs aim to restore L-arginine levels, thereby enhancing T-cell-mediated anti-tumor immunity.
CB-1158 is a potent and selective inhibitor of ARG1. In contrast, some newer generation inhibitors, such as OATD-02, are dual inhibitors of both ARG1 and ARG2, which may offer a broader therapeutic effect by also targeting ARG2 expressed by some tumor cells.
Validating the On-Target Activity of CB-1158 in Myeloid Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CB-1158, a first-in-class, orally bioavailable inhibitor of arginase, with other arginase inhibitors. It is designed to assist researchers in validating the on-target activity of CB-1158 in myeloid cells by offering a summary of its performance, detailed experimental protocols for key validation assays, and a comparative analysis with alternative compounds.
Executive Summary
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and suppress anti-tumor immunity. A key mechanism of this immunosuppression is the depletion of L-arginine, an essential amino acid for T-cell proliferation and function, through the enzymatic activity of arginase 1 (ARG1). CB-1158 is a potent and selective inhibitor of arginase that has been shown to reverse myeloid cell-mediated T-cell suppression and demonstrate anti-tumor efficacy in preclinical models. This guide will delve into the experimental data supporting the on-target activity of CB-1158 and provide the necessary tools for its independent validation.
Comparative Performance of Arginase Inhibitors
The following tables summarize the in vitro potency and preclinical efficacy of CB-1158 in comparison to other notable arginase inhibitors.
Table 1: In Vitro Potency of Arginase Inhibitors
| Compound | Target(s) | IC50 (nM) - Human ARG1 | IC50 (nM) - Human ARG2 | Source |
| CB-1158 (Numidargistat) | ARG1 > ARG2 | 86 | 296 | [1] |
| OATD-02 | ARG1/ARG2 | 17 ± 2 | 34 ± 5 | [2] |
| nor-NOHA | ARG1/ARG2 | 1360 | 1260 | [3] |
Table 2: Preclinical Efficacy of Arginase Inhibitors in Syngeneic Mouse Tumor Models
| Compound | Tumor Model(s) | Dosing Regimen | Key Findings | Source |
| CB-1158 (Numidargistat) | CT26 (colorectal), LLC (lung), B16 (melanoma), 4T1 (breast) | 100 mg/kg, PO, BID | Significant single-agent tumor growth inhibition.[4] Increased tumor-infiltrating CD8+ T cells and NK cells.[5] | [4][5] |
| OATD-02 | CT26 (colorectal), Renca (renal) | 100 mg/kg, PO, BID (CT26); 75 mg/kg, PO, BID (Renca) | Superior tumor growth inhibition (TGI) of 48% in CT26 model compared to an ARG1-selective inhibitor (TGI 28%). Moderate TGI of 31% in Renca model with immunomodulatory effects. | [6] |
Experimental Protocols
Arginase Activity Assay in Myeloid Cell Lysates
Objective: To determine the inhibitory effect of CB-1158 on arginase activity in myeloid cell lysates.
Materials:
-
Myeloid cells (e.g., bone marrow-derived MDSCs)
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 µM pepstatin A, 1 µM leupeptin, 0.4% (w/v) Triton X-100
-
5x Substrate Buffer: Arginine Buffer mixed with Mn Solution (4:1 ratio)
-
Urea (B33335) Standard
-
Urea Detection Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest approximately 1 x 10^6 myeloid cells and wash with PBS.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Lyse the cell pellet in 100 µL of Lysis Buffer for 10 minutes on ice.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is the cell lysate.[7]
-
-
Arginase Reaction:
-
Add 40 µL of cell lysate to two separate wells of a 96-well plate (one for the sample and one for the sample blank).
-
To the sample well, add 10 µL of 5x Substrate Buffer.
-
Incubate the plate at 37°C for 2 hours.
-
-
Urea Detection:
-
Prepare a Urea Standard curve.
-
Add 200 µL of Urea Reagent (equal volumes of Reagent A and Reagent B) to all wells, including the standards, sample, and sample blank wells. This will stop the arginase reaction.
-
To the sample blank well, add 10 µL of 5x Substrate Buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the optical density at 430 nm using a plate reader.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the sample blank from the sample absorbance.
-
Calculate the arginase activity based on the urea standard curve.
-
To determine the IC50 of CB-1158, perform the assay with a serial dilution of the inhibitor.
-
MDSC-T-cell Co-culture and Proliferation Assay
Objective: To assess the ability of CB-1158 to reverse MDSC-mediated suppression of T-cell proliferation.
Materials:
-
Myeloid-derived suppressor cells (MDSCs)
-
Pan T-cells isolated from healthy donor PBMCs or splenocytes
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or antibodies)
-
CB-1158
-
96-well round-bottom plate
-
Flow cytometer
Procedure:
-
T-cell Labeling:
-
Label isolated T-cells with CFSE according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Plate the CFSE-labeled T-cells at a density of 1 x 10^5 cells/well in a 96-well round-bottom plate.
-
Add MDSCs at different T-cell:MDSC ratios (e.g., 1:1, 1:0.5, 1:0.25).
-
Add T-cell activation stimuli to the appropriate wells.
-
Add a serial dilution of CB-1158 to the desired wells. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.[8]
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the cells using a flow cytometer to measure CFSE dilution in the T-cell populations. Proliferation is indicated by a decrease in CFSE fluorescence intensity.[9]
-
-
Data Analysis:
-
Quantify the percentage of proliferated T-cells in each condition.
-
Compare the proliferation of T-cells in the presence of MDSCs with and without CB-1158 to determine the reversal of suppression.
-
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.
Caption: Arginase signaling pathway in myeloid-derived suppressor cells (MDSCs).
Caption: Experimental workflow for validating the on-target activity of CB-1158.
Caption: Logical comparison of key features of different arginase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]
Arginase Inhibition with Numidargistat (CB-1158) in Solid Tumors: A Comparative Clinical Trial Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for Numidargistat (CB-1158), an investigational small molecule inhibitor of arginase, in patients with solid tumors. It objectively evaluates its performance against other emerging arginine-targeting therapies and provides available experimental data to support the findings.
Executive Summary
Numidargistat (CB-1158) is a potent, orally active inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1] By blocking arginase activity, Numidargistat aims to reverse the immunosuppressive tumor microenvironment created by myeloid-derived suppressor cells (MDSCs) and restore T-cell function. Clinical trial data from the Phase 1/2 study NCT02903914 have demonstrated that Numidargistat is generally well-tolerated, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204).[2][3] While monotherapy showed limited antitumor activity, the combination with pembrolizumab has shown promising response rates in certain patient populations, particularly in anti-PD-1/PD-L1-naïve head and neck squamous cell carcinoma.[2][3] This guide will delve into the specifics of these findings and compare them with other arginase-targeting agents in clinical development, namely OATD-02 and pegzilarginase.
Mechanism of Action: Reversing Arginine Depletion
In the tumor microenvironment, myeloid cells express high levels of arginase, which depletes L-arginine, an essential amino acid for T-cell proliferation and activation.[4] Numidargistat inhibits this enzymatic activity, thereby increasing L-arginine levels and enhancing T-cell-mediated antitumor immunity.[4]
Clinical Trial Data: Numidargistat (CB-1158)
The primary source of clinical data for Numidargistat is the Phase 1/2, open-label, multicenter study NCT02903914. This study evaluated Numidargistat as a monotherapy and in combination with pembrolizumab in patients with advanced or metastatic solid tumors.[5][6]
Efficacy of Numidargistat
The following table summarizes the key efficacy findings from the NCT02903914 trial.
| Treatment Arm | Patient Population | N | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) (months) |
| Numidargistat Monotherapy | |||||
| Dose Escalation | Advanced Solid Tumors | 25 | 0% | 20.0% (Stable Disease) | 1.8 |
| Dose Expansion (100 mg BID) | Advanced Solid Tumors | 73 | 1.4% (1 Partial Response in Urothelial Cancer) | - | 1.9 |
| Microsatellite Stable Colorectal Cancer (MSS CRC) | 32 | 3% | 28% | - | |
| Numidargistat + Pembrolizumab | |||||
| Combination Cohorts | Anti-PD-1/PD-L1-naïve Head and Neck Squamous Cell Carcinoma (HNSCC) | 26 | 19.2% (1 Complete Response, 4 Partial Responses) | - | - |
| Microsatellite Stable Colorectal Cancer (MSS CRC) | 35 | 6% | 37% | - |
Data sourced from references[4][7].
Safety and Tolerability of Numidargistat
Numidargistat was generally well-tolerated. The table below details the most common treatment-emergent adverse events (TEAEs).[2][3]
| Adverse Event | Numidargistat Monotherapy (N=107) | Numidargistat + Pembrolizumab (N=147) |
| Any Grade TEAEs (%) | ||
| Fatigue | 9.3% | 15.0% |
| Nausea | 9.3% | - |
| Diarrhea | - | 16.3% |
| Grade ≥3 TEAEs (%) | 45.8% | 51.7% |
Data sourced from references[2][3][8][9].
Comparison with Alternative Arginine-Targeting Therapies
OATD-02
OATD-02 is another oral, potent, and selective dual arginase inhibitor (ARG1 and ARG2).[10] Preclinical data suggest it has significant anti-cancer activity by affecting both tumor immunity and metabolism.[11] A Phase 1 clinical trial (NCT05759923) in patients with advanced and/or metastatic solid tumors, including colorectal, ovarian, pancreatic, or renal cell carcinoma, began in March 2023.[12][13] Initial data is expected at the end of 2023.[12] As of now, no clinical efficacy or safety data has been publicly released.
Pegzilarginase
Pegzilarginase is a pegylated recombinant human arginase 1 that degrades systemic arginine.[14] A Phase 1 dose-escalation trial (NCT02561234) evaluated its safety and efficacy in patients with advanced solid tumors.
| Treatment Arm | Patient Population | N | Key Efficacy Results |
| Pegzilarginase | Advanced Solid Tumors (refractory to standard therapies) | 40 | 4 patients had stable disease after 8 weeks of treatment. |
Data sourced from reference.
The most common pegzilarginase-related adverse events (≥10% of patients) included nausea, stomatitis/mouth sores, fatigue, vomiting, pruritic/macular/maculopapular rash, decreased appetite, and diarrhea. Two dose-limiting toxicities were observed: Grade 3 failure to thrive and Grade 3 maculopapular rash.
Experimental Protocols
Numidargistat (NCT02903914) Trial Design
Patient Population: Patients with histologically or cytologically confirmed advanced or metastatic solid tumors who have progressed on standard therapy. Specific cohorts included non-small cell lung cancer (NSCLC), colorectal cancer (CRC), head and neck squamous cell carcinoma (HNSCC), renal cell carcinoma (RCC), gastric cancer, bladder cancer, and melanoma.[15] Patients were required to have an ECOG performance status of 0-1.[16]
Dosing Regimen:
-
Monotherapy: Numidargistat was administered orally twice daily (BID) in 28-day cycles at escalating doses of 50, 75, 100, and 150 mg. The recommended Phase 2 dose (RP2D) was determined to be 100 mg BID.[4]
-
Combination Therapy: Numidargistat at the determined RP2D was administered in combination with pembrolizumab 200 mg intravenously every 3 weeks.[5]
Endpoint Assessment: Tumor response was evaluated every 8 weeks for the first 48 weeks and every 12 weeks thereafter, according to RECIST v1.1 criteria.[6] Safety was assessed through the monitoring of adverse events, laboratory tests, vital signs, and physical examinations.
Conclusion
Numidargistat has demonstrated a manageable safety profile and on-target pharmacodynamic activity, leading to increased plasma arginine levels.[3] While monotherapy efficacy appears limited, the combination with pembrolizumab has shown encouraging antitumor activity in specific solid tumor types, warranting further investigation.[7] The clinical development of other arginase inhibitors like OATD-02 is still in its early stages, and more data is needed for a direct comparison. Pegzilarginase, with a different mechanism of arginine depletion, has shown modest single-agent activity in a Phase 1 setting. The future of arginase inhibition in cancer therapy will likely involve combination strategies and patient selection based on biomarkers to identify those most likely to benefit from this therapeutic approach.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 7. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 8. researchgate.net [researchgate.net]
- 9. molecure.com [molecure.com]
- 10. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molecure.com [molecure.com]
- 12. Dual arginase inhibitor OATD-02 cleared to enter clinic for solid tumors | BioWorld [bioworld.com]
- 13. Preclinical safety and antitumor activity of the arginine-degrading therapeutic enzyme pegzilarginase, a PEGylated, cobalt-substituted recombinant human arginase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Head-to-head comparison of CB-1158 and other immuno-oncology agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CB-1158 (Numidargistat, INCB001158), a first-in-class arginase inhibitor, with other immuno-oncology agents. The focus is on agents that, like CB-1158, aim to counteract the immunosuppressive tumor microenvironment by targeting myeloid-derived suppressor cells (MDSCs) or related pathways. This comparison is based on publicly available preclinical and clinical data.
Executive Summary
CB-1158 is an orally bioavailable small molecule inhibitor of arginase 1 and 2 (ARG1/2), enzymes that are highly expressed by MDSCs and play a crucial role in tumor immune evasion by depleting L-arginine, an amino acid essential for T-cell proliferation and function. By inhibiting arginase, CB-1158 aims to restore L-arginine levels in the tumor microenvironment, thereby enhancing the anti-tumor immune response. This guide will compare the preclinical and clinical data of CB-1158 with other arginase inhibitors and agents targeting the adenosine (B11128) pathway, another key regulator of tumor immunity.
Mechanism of Action: Arginase Inhibition
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and suppress anti-tumor immunity. One of their key mechanisms of suppression is the depletion of L-arginine through the enzyme arginase. The resulting lack of L-arginine impairs T-cell receptor (TCR) signaling, arrests T-cell proliferation, and reduces cytokine production. CB-1158 directly counteracts this by inhibiting arginase activity.
CB-1158: A Comparative Analysis of Efficacy Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
CB-1158 (also known as INCB001158 or Numidargistat) is a potent, orally bioavailable small-molecule inhibitor of arginase (ARG), an enzyme that plays a critical role in tumor immune evasion.[1][2] By depleting the essential amino acid L-arginine, arginase-expressing myeloid cells within the tumor microenvironment suppress the proliferation and effector function of T cells and Natural Killer (NK) cells.[1][3] CB-1158 is designed to reverse this immunosuppressive mechanism, thereby restoring anti-tumor immunity. This guide provides a comprehensive comparison of CB-1158's efficacy, supported by preclinical and clinical data, to inform ongoing research and drug development efforts.
Preclinical Efficacy of CB-1158 in Syngeneic Mouse Models
CB-1158 has demonstrated significant single-agent and combination-therapy efficacy in a variety of syngeneic mouse cancer models. These studies highlight the immune-mediated mechanism of action, as the anti-tumor effect is abrogated in immunocompromised mice.[4]
Summary of Tumor Growth Inhibition
| Cancer Model | Cell Line | Treatment | Key Findings | Reference |
| Colon Carcinoma | CT26 | CB-1158 (100 mg/kg, BID) | Significant tumor growth inhibition. | [1][5] |
| CB-1158 + anti-PD-L1 | Enhanced tumor growth inhibition compared to either agent alone. | [3] | ||
| CB-1158 + Gemcitabine | Augmented anti-tumor efficacy. | [1] | ||
| Lewis Lung Carcinoma | LLC | CB-1158 | Significant single-agent anti-tumor efficacy.[4][6] | [4][6] |
| CB-1158 | No effect on tumor growth in immunocompromised (C57/scid) mice. | [4] | ||
| Melanoma | B16F10 | CB-1158 | Significant tumor growth inhibition.[1][6] | [1][6] |
| CB-1158 + anti-PD-L1 | Improved anti-tumor activity. | [6] | ||
| CB-1158 + Epacadostat | Improved anti-tumor activity. | [6] | ||
| Breast Cancer | 4T1 | CB-1158 | Significant tumor growth inhibition. | [1] |
| Lung Carcinoma | Madison-109 | CB-1158 | Single-agent anti-tumor efficacy. | [6] |
| CB-1158 + Low-dose Radiation | Improved anti-tumor activity. | [6] |
Experimental Protocols: Preclinical Studies
The preclinical efficacy of CB-1158 was evaluated in various syngeneic mouse models. Below are the generalized experimental methodologies employed in these studies.
-
Animal Models : Immune-competent mice, such as BALB/c (for CT26 and 4T1 models) and C57BL/6 (for LLC and B16F10 models), were utilized. For mechanism-of-action studies, immunocompromised strains like C57/scid mice were also used.[4]
-
Tumor Cell Implantation : Tumor cells (typically 1 x 10^6 cells) were injected subcutaneously into the flank of the mice. For the 4T1 breast cancer model, cells were implanted orthotopically into the mammary fat pad.[2]
-
Drug Administration : CB-1158 was administered orally, typically on a twice-daily (BID) schedule, at doses around 100 mg/kg.[5] Combination therapies involved the co-administration of other agents like checkpoint inhibitors (e.g., anti-PD-L1 antibodies) or chemotherapy (e.g., gemcitabine).[1][3]
-
Efficacy Endpoints : The primary endpoint was the measurement of tumor volume over time to assess tumor growth inhibition.
-
Pharmacodynamic Assessments : To confirm the mechanism of action, studies included the analysis of:
Clinical Evaluation of CB-1158 in Advanced Solid Tumors
A first-in-human, open-label, Phase 1 clinical trial (NCT02903914) evaluated the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of CB-1158 as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced or metastatic solid tumors.[7][8][9]
Summary of Clinical Trial Data (NCT02903914)
| Treatment Arm | Cancer Types | Dose Levels | Key Findings | Reference |
| Monotherapy | Advanced/Metastatic Solid Tumors | 50-150 mg BID | Generally well-tolerated. Dose-dependent increase in plasma arginine, consistent with arginase inhibition. Limited single-agent anti-tumor activity. | [9] |
| Combination with Pembrolizumab | NSCLC, Melanoma, Urothelial, CRC (MSI/MSS), Gastric, SCCHN, Mesothelioma | 50-100 mg BID | Generally well-tolerated. The highest response rate was observed in anti-PD-1/PD-L1-naïve patients with head and neck squamous cell carcinoma (HNSCC), with an overall response rate of 19.2%.[9] | [7][9] |
Experimental Protocols: Clinical Trial (NCT02903914)
-
Study Design : This was a multi-part, open-label, non-randomized Phase 1 study. The study included dose-escalation cohorts for both monotherapy and combination therapy to determine the recommended Phase 2 dose (RP2D), followed by dose-expansion cohorts in specific tumor types.[7][9]
-
Patient Population : Patients with advanced or metastatic solid tumors who had progressed on standard therapies were enrolled.[7]
-
Treatment : CB-1158 was administered orally twice daily. Pembrolizumab was administered intravenously at a dose of 200 mg every 3 weeks in the combination arms.[9]
-
Endpoints :
Visualizing the Mechanism and Workflow
To better illustrate the underlying biology and experimental approaches, the following diagrams are provided.
Caption: Mechanism of action of CB-1158 in the tumor microenvironment.
Caption: Generalized experimental workflow for preclinical evaluation of CB-1158.
Caption: Simplified workflow of the Phase 1 clinical trial of CB-1158.
References
- 1. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 9. First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
Comparative Efficacy of Arginase Inhibitors in Reversing T-Cell Suppression: A Guide for Researchers
The enzymatic activity of arginase, particularly Arginase 1 (ARG1), within the tumor microenvironment is a critical mechanism of immune evasion. By depleting L-arginine, an amino acid essential for T-cell function, arginase-expressing myeloid cells, such as Myeloid-Derived Suppressor Cells (MDSCs) and neutrophils, effectively stifle anti-tumor immune responses.[1][2][3] This suppression is characterized by impaired T-cell proliferation, reduced cytokine production, and downregulation of the T-cell receptor (TCR) CD3ζ chain, a key component for signal transduction.[4][5] Consequently, pharmacological inhibition of arginase has emerged as a promising strategy to restore T-cell function and enhance cancer immunotherapy.[6][7]
This guide provides an objective comparison of key arginase inhibitors, supported by experimental data, to aid researchers in selecting appropriate tools for their studies.
Performance Comparison of Arginase Inhibitors
The efficacy of arginase inhibitors can be evaluated based on their potency (IC50), their ability to reverse T-cell suppression in co-culture models, and their specificity for arginase isoforms (ARG1 and ARG2). The following table summarizes quantitative data for several prominent inhibitors.
| Inhibitor | Target(s) | IC50 / Ki | Experimental Model | Key Findings | Reference |
| nor-NOHA | ARG1/ARG2 | Ki = 500 nM[8] | Human PMN-T-cell co-culture | At 1 mM, completely reversed T-cell suppression and induced T-cell hyperactivation.[1] | [1][8] |
| CB-1158 (Numidargistat) | ARG1 (predominantly extracellular) | Not specified | Human G-MDSC/granulocyte-T-cell co-culture | Blocked myeloid cell-mediated suppression of T-cell proliferation and cytokine secretion.[2][7][9] | [2][3][7][9] |
| OATD-02 | Dual ARG1/ARG2 (intracellular & extracellular) | Not specified | Murine tumor models | Inhibits both ARG1 and ARG2, restoring L-arginine levels and reinvigorating T-cell activity.[3][10] | [3][10] |
| Compound 9 | ARG1/ARG2 | IC50 = 8 µM | Murine splenocyte ex vivo assay | Restored IFN-γ secretion in T-cells suppressed by CD11b+ myeloid cells.[8] | [8] |
Signaling & Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant biological pathway and a common experimental workflow.
References
- 1. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Myeloid Cell Arginase Activity leads to Therapeutic Response in a NSCLC Mouse Model by Activating Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of CB1151: A Guide for Laboratory Professionals
For immediate reference, proper disposal of CB1151, a compound used in cancer research and as a high-performance solvent, requires adherence to hazardous waste protocols. All waste materials should be collected in sealed containers and disposed of through a licensed hazardous waste disposal service.
This document provides essential safety and logistical information for the handling and disposal of this compound (CAS Number: 182369-28-4), intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe management of this compound waste, minimizing risks to personnel and the environment.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.
| Property | Value |
| CAS Number | 182369-28-4 |
| Molecular Formula | C₂₈H₄₆O₄ |
| Molecular Weight | 446.66 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
Health Hazard Information
This compound is classified as harmful if swallowed.[1] In case of accidental ingestion, it is crucial to wash out the mouth with copious amounts of water and seek immediate medical attention.[1][2]
Step-by-Step Disposal Procedures
The disposal of this compound and its contaminated materials must be managed to mitigate potential hazards. The following step-by-step protocol outlines the recommended disposal process.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Chemical safety goggles.[1]
-
Hand Protection: Chemical-resistant rubber gloves.[1]
-
Respiratory Protection: NIOSH/MSHA-approved respirator.[1]
-
Protective Clothing: A laboratory coat or other suitable protective clothing should be worn to prevent skin contact.[1]
Waste Collection and Segregation
-
Unused Product: Any unused or unwanted this compound solid should be treated as hazardous waste.
-
Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment, weighing boats, pipette tips, and cleaning materials, must be considered contaminated.
-
Waste Containers: Collect all solid and liquid waste in designated, clearly labeled, and sealed containers. Ensure the container material is compatible with the chemical.
Disposal of Contaminated Materials
Contaminated materials should be disposed of as unused product.[1] This involves placing all contaminated items into a designated hazardous waste container for collection by a licensed waste disposal service.
Spill Management
In the event of a spill:
-
Wear the appropriate personal protective equipment, including a self-contained breathing apparatus for larger spills.[1][2]
-
Absorb liquid spills with an inert, non-combustible absorbent material such as diatomite or universal binders.[1][2]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect all contaminated materials and place them in a sealed container for hazardous waste disposal.[1][2]
-
Decontaminate the spill area and any equipment used for cleanup by scrubbing with alcohol.[1][2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Logical flow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) for this compound and in accordance with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal policies and procedures.
References
Essential Safety and Logistical Information for Handling CB-1158 (Numidargistat)
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of CB-1158, a potent arginase inhibitor also known as INCB001158 and Numidargistat. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research activities. While the Safety Data Sheet (SDS) for CB-1158 indicates it is not classified as a hazardous substance, it is prudent to handle all research compounds of this nature with a high degree of caution.[1]
Compound Identification and Properties
Initially referenced as CB1151, the correct identifier for this arginase inhibitor is CB-1158 . It is a potent and orally active inhibitor of arginase 1 and arginase 2.
| Identifier | Value |
| Common Name | CB-1158, Numidargistat |
| Synonym | INCB001158 |
| CAS Number | 1345810-21-0 |
| Molecular Formula | C₁₈H₂₇BCl₂N₂O₄ |
| Molecular Weight | 417.1 g/mol |
| Solubility | Soluble in DMSO |
Hazard Identification and Safety Data Sheet (SDS) Overview
The Safety Data Sheet provided by Cayman Chemical for CB-1158 states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1]
-
GHS Classification: Not classified[1]
-
Hazard Pictograms: None[1]
-
Signal Word: None[1]
-
Hazard Statements: None[1]
Despite this classification, it is critical to employ prudent laboratory practices to minimize exposure, especially when handling the compound in powder form or preparing solutions.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling CB-1158. These recommendations are based on a risk-assessment approach that considers the potential for exposure during different laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile). - Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double-gloving provide an extra barrier against contamination.[2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection.[2] |
| General Laboratory Handling | - Lab coat. - Safety glasses. - Appropriate chemical-resistant gloves. | Standard laboratory practice to prevent skin contact and eye exposure. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Pre-Experiment Preparation
-
Review Safety Information: Before handling CB-1158, thoroughly review the Safety Data Sheet and any internal safety protocols.[1]
-
Prepare Work Area: Ensure that the designated work area, preferably a certified chemical fume hood, is clean and uncluttered. Prepare a spill kit appropriate for the scale of the work.
-
Don PPE: Put on the appropriate personal protective equipment as outlined in the table above.
Experiment Execution
-
Weighing: When weighing the solid compound, do so within a ventilated enclosure to minimize the risk of inhalation.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Handling: All handling of the compound, both in solid and solution form, should be done within a designated and properly ventilated area.
Post-Experiment Decontamination and Waste Disposal
-
Decontaminate: All surfaces and equipment that have come into contact with CB-1158 should be thoroughly decontaminated.
-
Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination.
-
Segregate and Label Waste: All contaminated materials, including disposable PPE, pipette tips, and vials, should be collected in a designated, sealed waste container.
Disposal Plan
Even though CB-1158 is not classified as hazardous, it is recommended to dispose of it as chemical waste to prevent environmental contamination.
| Waste Type | Disposal Procedure | Rationale |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Chemical Waste for Incineration" with the name of the compound. | To prevent the release of the compound into the environment and ensure safe handling by waste management personnel. |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination. - Place in a sealed bag or container labeled as "Chemical Waste for Incineration". | To prevent secondary exposure and ensure proper disposal. |
| Aqueous Waste | - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatibility is confirmed. - Dispose of through the institution's chemical waste program. | To avoid contaminating the water supply and to comply with local regulations. |
| Solid Waste | - Collect in a sealed, labeled container. - Dispose of through the institution's chemical waste program. | To prevent environmental contamination. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the recommended workflow for handling CB-1158 and the logical relationship of safety protocols.
Caption: Experimental workflow for handling CB-1158.
Caption: Logical relationship of safety protocols for potent compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
